molecular formula C5H2BrCl2N B079508 4-Bromo-2,6-dichloropyridine CAS No. 98027-80-6

4-Bromo-2,6-dichloropyridine

Cat. No.: B079508
CAS No.: 98027-80-6
M. Wt: 226.88 g/mol
InChI Key: GUBXTQINPBZVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-dichloropyridine is a useful research compound. Its molecular formula is C5H2BrCl2N and its molecular weight is 226.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-3-1-4(7)9-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBXTQINPBZVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604593
Record name 4-Bromo-2,6-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98027-80-6
Record name 4-Bromo-2,6-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-dichloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-dichloropyridine (CAS: 98027-80-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2,6-dichloropyridine, a key building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. This document consolidates available data on its physicochemical characteristics, safety information, and its role as a versatile chemical intermediate.

Core Physicochemical Properties

This compound is a halogenated pyridine derivative. The presence of three halogen substituents on the pyridine ring significantly influences its reactivity and makes it a valuable precursor in various synthetic applications.[1]

General and Physical Properties

The following table summarizes the key identifying and physical properties of this compound.

PropertyValueReference
CAS Number 98027-80-6[2]
Molecular Formula C₅H₂BrCl₂N[2]
Molecular Weight 226.89 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 90-96 °C[1]
Boiling Point 254.3 °C at 760 mmHg (Predicted)[2]
Purity ≥98% (HPLC)[1]
Storage Conditions Store at 2-8 °C in an inert atmosphere[3]
Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided.

IdentifierValueReference
IUPAC Name This compound[2]
InChI InChI=1S/C5H2BrCl2N/c6-3-1-4(7)9-5(8)2-3/h1-2H[2]
InChIKey GUBXTQINPBZVJP-UHFFFAOYSA-N[2]
Canonical SMILES C1=C(C=C(N=C1Cl)Cl)Br[2]

Reactivity and Synthetic Applications

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of herbicides, fungicides, and various pharmaceuticals.[1] The differential reactivity of the halogen substituents can be exploited for selective functionalization through cross-coupling reactions and nucleophilic substitutions, allowing for the construction of diverse molecular architectures.[4]

Experimental Protocols

General Representative Synthesis Workflow (Hypothetical)

The following diagram illustrates a generalized, hypothetical workflow for the synthesis and purification of a halogenated pyridine like this compound, based on common organic chemistry techniques.

G Generalized Synthetic Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Material (e.g., Aminodichloropyridine) B Diazotization (NaNO2, HBr) A->B C Sandmeyer Reaction (CuBr) B->C D Quenching & Extraction C->D Crude Product E Washing & Drying D->E F Solvent Removal E->F G Column Chromatography F->G H Purity Check (TLC, GC-MS) G->H Purified Product I Structure Verification (NMR, IR, MS) H->I

Caption: Generalized workflow for the synthesis, purification, and analysis of a halogenated pyridine.

Analytical Characterization

A standard analytical workflow for the characterization of this compound would involve a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and structure.

Analytical Workflow

The following diagram outlines a typical workflow for the analytical characterization of a synthesized chemical compound like this compound.

G Analytical Characterization Workflow cluster_purity Purity cluster_structure Structure A Sample Preparation (Dissolution in appropriate solvent) B Purity Assessment A->B C Structural Elucidation A->C D Final Data Analysis & Reporting B->D B1 HPLC / GC-MS B->B1 B2 TLC B->B2 C->D C1 NMR Spectroscopy (¹H, ¹³C) C->C1 C2 Mass Spectrometry C->C2 C3 IR Spectroscopy C->C3

Caption: Standard workflow for the analytical characterization of a chemical compound.

Application in Drug Discovery

As a chemical intermediate, this compound is utilized in the early stages of drug discovery and development. Its versatile reactivity allows for the generation of a library of diverse compounds that can be screened for biological activity.

Drug Discovery Workflow

The following diagram illustrates a simplified, conceptual workflow demonstrating how an intermediate like this compound is used in a drug discovery program.

G Conceptual Drug Discovery Workflow A This compound (Starting Material) B Library Synthesis (e.g., Suzuki, Buchwald-Hartwig couplings) A->B C High-Throughput Screening (Biological Assays) B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: Conceptual workflow for the use of an intermediate in drug discovery.

Safety Information

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

For comprehensive safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with applications in both the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties and reactive nature make it an important building block for the synthesis of a wide range of functionalized molecules. While detailed, publicly available information on its specific biological activities and reaction pathways is limited, its utility in synthetic chemistry is clearly established. Researchers and drug development professionals can leverage the information in this guide for the safe handling, characterization, and application of this compound in their research and development endeavors.

References

Physical and chemical properties of 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-Bromo-2,6-dichloropyridine (CAS No. 98027-80-6). This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development by consolidating key data, experimental methodologies, and safety information.

Core Physical and Chemical Properties

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its trifunctional nature, with three distinct halogen atoms, allows for selective and sequential chemical modifications, making it a valuable building block for complex molecular architectures.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in various experimental setups.

PropertyValueCitations
CAS Number 98027-80-6[1][2][3]
Molecular Formula C₅H₂BrCl₂N[1][2]
Molecular Weight 226.89 g/mol [2][3]
Appearance White crystalline solid[4]
Melting Point 90-96 °C[4]
Boiling Point 254.3 - 263.7 °C at 760 mmHgN/A
Density 1.8 ± 0.1 g/cm³N/A
Purity ≥96-98% (HPLC)[3][4]
Chemical Identifiers and Descriptors

For unambiguous identification and use in computational chemistry, the following identifiers and descriptors are provided.

Identifier/DescriptorValueCitations
IUPAC Name This compound[1][3]
SMILES C1=C(C=C(N=C1Cl)Cl)Br[1]
InChI InChI=1S/C5H2BrCl2N/c6-3-1-4(7)9-5(8)2-3/h1-2H[1][3]
InChIKey GUBXTQINPBZVJP-UHFFFAOYSA-N[1][3]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its three halogen substituents. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bonds under these conditions, enabling site-selective modifications.

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[4] Its unique electronic and steric properties, conferred by the halogen atoms, make it an essential building block for creating novel compounds with potential biological activity.[4][5]

Representative Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling General Workflow for Selective Suzuki-Miyaura Coupling A This compound C Reaction Mixture: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K3PO4) - Solvent (e.g., 1,4-Dioxane) A->C B Aryl Boronic Acid (Ar-B(OH)2) B->C D Heating (e.g., 70-80 °C) C->D Inert Atmosphere E 4-Aryl-2,6-dichloropyridine D->E F Work-up and Purification E->F

Caption: General workflow for selective Suzuki-Miyaura coupling.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and characterization of this compound. The following sections provide representative methodologies.

Proposed Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, a plausible method can be adapted from the synthesis of structurally similar compounds like 5-bromo-2,4-dichloropyridine.[6] This proposed synthesis involves the bromination of a suitable aminodichloropyridine followed by a Sandmeyer-type reaction.

Disclaimer: This is a representative protocol and may require optimization.

Step 1: Bromination of 2,6-dichloro-4-aminopyridine

  • Dissolve 2,6-dichloro-4-aminopyridine in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) in portions while maintaining the temperature.

  • Allow the reaction to stir at room temperature and monitor its completion using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with an acidic solution (e.g., 1 M HCl), followed by a basic solution (e.g., saturated NaHCO₃), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the brominated intermediate.

Step 2: Diazotization and Chlorination

  • Dissolve the intermediate from Step 1 in concentrated hydrochloric acid at a low temperature (e.g., -30 °C).

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

  • After the addition is complete, stir the reaction for an additional hour at the same temperature.

  • Add cuprous chloride to the reaction mixture and allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once complete, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Synthesis_Workflow Proposed Synthetic Workflow for this compound Start 2,6-dichloro-4-aminopyridine Step1 Bromination (NBS, CH2Cl2, 0°C to RT) Start->Step1 Intermediate 3-Bromo-2,6-dichloro-4-aminopyridine Step1->Intermediate Step2 Diazotization & Sandmeyer Reaction (NaNO2, HCl, CuCl, -30°C to RT) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct Kinase_Inhibition_Pathway Conceptual Kinase Inhibition by a Pyridine Derivative cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Target Kinase Receptor->Kinase activates Downstream Downstream Signaling (e.g., MAPK pathway) Kinase->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyridine Derivative (e.g., from this compound) Inhibitor->Kinase Inhibits

References

An In-depth Technical Guide to 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic utility of 4-Bromo-2,6-dichloropyridine. This halogenated pyridine derivative serves as a critical building block in the development of novel pharmaceuticals and agrochemicals, prized for its defined reactivity and structural versatility.

Molecular Structure and Properties

This compound is a pyridine ring substituted with a bromine atom at the 4-position and chlorine atoms at the 2- and 6-positions. The presence of three halogen atoms and the electron-withdrawing nitrogen atom in the aromatic ring significantly influences its chemical reactivity, making it a valuable intermediate for introducing the dichloropyridinyl moiety into more complex molecules.

The molecular structure is depicted below:

this compound structure

Caption: 2D structure of this compound.

Physicochemical and Identification Data

The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC NameThis compound[1][2]
CAS Number98027-80-6[1][3][4][5][6]
Molecular FormulaC₅H₂BrCl₂N[1][3][4]
InChI KeyGUBXTQINPBZVJP-UHFFFAOYSA-N[1][2][7]
Canonical SMILESC1=C(C(=NC(=C1)Cl)Cl)Br[1]
Synonyms4-Bromo-2,6-dichlorpyridine, 2,6-Dichloro-4-bromopyridine[1][6]

Table 2: Molecular and Physical Properties

PropertyValue
Molecular Weight226.88 g/mol [1]
Exact Mass224.87477 Da[1]
Physical AppearanceWhite crystalline solid[3][6]
Melting Point90-96 °C[3]
Purity≥ 98% (HPLC)[2][3][7]
Storage Conditions0-8 °C, under inert atmosphere[2][3][7]

Synthetic Applications and Experimental Protocols

This compound is a versatile intermediate primarily used in cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The differential reactivity of the halogens (bromine being more reactive than chlorine in many palladium-catalyzed couplings) allows for selective functionalization. It is widely employed in the synthesis of complex organic molecules for medicinal chemistry and materials science.[3]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, used to form carbon-carbon bonds. This compound can be selectively coupled at the 4-position (C-Br bond) with various boronic acids or esters. The following is a representative protocol adapted from procedures for similar halogenated heterocycles.

Objective: To synthesize a 4-aryl-2,6-dichloropyridine derivative via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio). Stir the mixture for 5-10 minutes. Add the palladium catalyst (typically 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (from a few hours to overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-aryl-2,6-dichloropyridine.

Logical Workflow Visualization

The following diagram illustrates the logical workflow of the Suzuki-Miyaura coupling reaction, a key application for this compound in synthetic chemistry.

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction Cycle cluster_workup Product Isolation & Purification R1 This compound (Aryl Halide) Setup Combine Reactants & Purge with Inert Gas R1->Setup R2 Arylboronic Acid R2->Setup Base Base (e.g., K3PO4) Base->Setup Solvent Degassed Solvents (e.g., Dioxane/Water) Solvent->Setup Catalyst Add Pd(0) Catalyst Setup->Catalyst Heat Heat Reaction (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Continue if incomplete Workup Aqueous Work-up (Extraction) Monitor->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure 4-Aryl-2,6-dichloropyridine Purify->Product

Caption: Logical workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic Characterization of 4-Bromo-2,6-dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-Bromo-2,6-dichloropyridine. Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from structurally similar compounds. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of substituent effects on the pyridine ring and typical values for similar halogenated aromatic compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H~7.5 - 8.0SingletThe two equivalent protons at the C3 and C5 positions are expected to appear as a single peak due to the molecule's symmetry. The exact shift is influenced by the solvent.
¹³C~150 - 155 (C2, C6)SingletCarbons bearing chlorine atoms are significantly deshielded.
¹³C~120 - 125 (C4)SingletThe carbon atom attached to the bromine is expected in this region.
¹³C~130 - 135 (C3, C5)SingletCarbons adjacent to the nitrogen and flanked by halogenated carbons.

Table 2: Predicted Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration Type
~3100 - 3000WeakC-H stretching (aromatic)
~1550 - 1530StrongC=N and C=C stretching (pyridine ring)
~1420 - 1400MediumC=C stretching (pyridine ring)
~1100 - 1000StrongC-Cl stretching
~850 - 750StrongC-H out-of-plane bending
~600 - 500MediumC-Br stretching

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z ValuePredicted Relative AbundanceIon Fragment
225/227/229High[M]⁺, [M+2]⁺, [M+4]⁺ Molecular ion cluster. The isotopic pattern will be characteristic of one bromine and two chlorine atoms.[1]
190/192/194Moderate[M-Cl]⁺ Fragment resulting from the loss of a chlorine atom.
146/148Moderate[M-Br]⁺ or [M-Cl-Cl]⁺. Further fragmentation would be needed to distinguish.
111Moderate[M-Br-Cl]⁺ Fragment from the loss of both a bromine and a chlorine atom.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols represent standard procedures and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-15 mg of this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water, which can interfere with the spectrum.[2][3]

    • In an agate mortar, grind 1-2 mg of solid this compound to a fine powder.[3][4]

    • Add approximately 100-200 mg of the dry KBr to the mortar and gently but thoroughly mix with the sample.[3][4]

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.[2][3]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[5] The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) with Electron Ionization (EI)
  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized by heating in a high vacuum environment.[6]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][7] This causes the molecules to ionize, forming a molecular ion (M⁺) and various fragment ions. This is considered a "hard" ionization technique due to the extensive fragmentation it can cause.[8]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Vaporize in High Vacuum Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI Source) Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) IR->Data_IR Data_MS Mass Spectrum (m/z, Isotopic Pattern) MS->Data_MS Conclusion Structural Elucidation Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Navigating the Solubility Landscape of 4-Bromo-2,6-dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichloropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing suitable formulation protocols. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a detailed experimental protocol for its quantitative determination and a discussion of the structural factors influencing its solubility.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound, a polar aprotic molecule, is expected to be higher in polar organic solvents. The presence of the electronegative nitrogen and halogen atoms creates a dipole moment, facilitating interactions with polar solvent molecules. Its solubility in nonpolar solvents like hexanes is anticipated to be limited.

Quantitative Solubility Data for Analogous Compounds

In the absence of specific data for this compound, the following table presents solubility data for structurally similar halogenated pyridines. This information can serve as a useful reference for initial solvent screening and experimental design.

Solvent2,6-Dichloropyridine[1]4-Bromopyridine Hydrochloride[2][3][4]
WaterInsolubleSoluble
MethanolData not availableSoluble
Dimethyl Sulfoxide (DMSO)Data not availableSoluble
EthanolData not availableSoluble (polar organic)
AcetoneData not availableSignificant solubility
ChloroformData not availableLimited solubility (non-polar)

Note: This table is intended for illustrative purposes and the solubility of this compound may vary.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer with hot plate

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or on a stirrer and agitate the mixture at a constant temperature for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solution using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Data Presentation

The solubility data should be presented in a clear and organized manner, as shown in the example table below.

SolventTemperature (°C)Solubility (g/L)
e.g., Acetonitrile25Experimental Value
e.g., Dichloromethane25Experimental Value
e.g., Ethyl Acetate25Experimental Value
e.g., Toluene25Experimental Value

Visualizing Methodologies

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Excess Solid This compound equilibration Agitation at Constant Temperature (24-72h) prep_solid->equilibration prep_solvent Known Volume of Solvent prep_solvent->equilibration sampling Sample and Filter Supernatant equilibration->sampling quantification Quantify Concentration (e.g., HPLC, GC) sampling->quantification result Solubility Value quantification->result

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The solubility of a compound is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions.

logical_relationships cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solute_polarity Polarity solubility Solubility solute_polarity->solubility solute_hbond H-Bonding Capacity solute_hbond->solubility solute_size Molecular Size solute_size->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_hbond H-Bonding Capacity solvent_hbond->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, this technical guide provides a robust framework for its experimental determination. By understanding the principles of solubility and utilizing the detailed protocol provided, researchers and drug development professionals can generate the critical data necessary to advance their research and development efforts with this important synthetic intermediate. The provided information on analogous compounds and the logical relationships influencing solubility offer a solid foundation for designing and interpreting these crucial experiments.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the safety data and handling precautions for 4-Bromo-2,6-dichloropyridine, a key intermediate in pharmaceutical synthesis. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure and compliant laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Skin IrritationCategory 2
Serious Eye IrritationCategory 2
Acute Toxicity, InhalationCategory 4
Specific target organ toxicity – single exposureCategory 3

Source: ChemicalBook[1]

Table 2: Hazard Statements and Pictograms

CodeStatementPictogram
H302Harmful if swallowed.GHS07 (Harmful)
H312Harmful in contact with skin.GHS07 (Harmful)
H315Causes skin irritation.GHS07 (Harmful)
H319Causes serious eye irritation.GHS07 (Harmful)
H332Harmful if inhaled.GHS07 (Harmful)
H335May cause respiratory irritation.GHS07 (Harmful)

Source: ChemicalBook[1], Sigma-Aldrich[2]

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to precautionary measures is mandatory when handling this compound. These are categorized into prevention, response, storage, and disposal.

Table 3: Precautionary Statements

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
Response P301+P317IF SWALLOWED: Get medical help.[1]
P302+P352IF ON SKIN: Wash with plenty of water.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P319Get medical help if you feel unwell.[1]
P332+P317If skin irritation occurs: Get medical help.[1]
P362+P364Take off contaminated clothing and wash it before reuse.[1]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[1]
P405Store locked up.[1]
Disposal P501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

A comprehensive personal protective equipment (PPE) plan is essential. All operations involving this compound should be conducted in a certified chemical fume hood.[3][4]

Table 4: Recommended Personal Protective Equipment (PPE)

TaskRecommended PPE
Weighing and transferring solidChemical safety goggles, nitrile gloves, lab coat, and a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][4]
Preparing solutionsChemical safety goggles, nitrile gloves, lab coat, and work in a fume hood.[4][5]
Running reactionsChemical safety goggles, nitrile gloves, lab coat, and work in a fume hood.[4][5]
Handling spillsSelf-contained breathing apparatus, chemical resistant gloves, and impervious clothing.[1][6]

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling and storage of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh Proceed if Safe handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction storage_seal Tightly Seal Container handle_reaction->storage_seal If Storing Unused Material cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon After Reaction Completion storage_location Store in a Cool, Dry, Well-Ventilated Area storage_seal->storage_location storage_lock Store Locked Up storage_location->storage_lock cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose

A logical workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of exposure or a spill.

Table 5: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

In case of a spill, evacuate personnel to a safe area.[1] Wear a self-contained breathing apparatus and chemical-impermeable gloves.[1] Prevent further leakage if it is safe to do so and avoid allowing the chemical to enter drains.[1] Collect the spilled material and arrange for disposal.[1]

Fire-Fighting Measures

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Firefighters should wear self-contained breathing apparatus.[1]

Experimental Protocols: Standard Handling Procedures

While specific experimental protocols will vary, the following general procedures must be followed when working with this compound:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[1]

  • Container Handling: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Store away from incompatible materials.[1]

The following diagram illustrates the decision-making process in the event of an emergency.

cluster_emergency Emergency Response cluster_exposure_response Exposure Response cluster_spill_fire_response Spill/Fire Response emergency_event Emergency Event (Spill, Exposure, Fire) assess_situation Assess Situation emergency_event->assess_situation personal_exposure Personal Exposure? assess_situation->personal_exposure spill_fire Spill or Fire? assess_situation->spill_fire remove_from_source Remove from Source of Exposure personal_exposure->remove_from_source Yes evacuate_area Evacuate Immediate Area spill_fire->evacuate_area Yes administer_first_aid Administer First Aid (See Table 5) remove_from_source->administer_first_aid seek_medical_attention Seek Immediate Medical Attention administer_first_aid->seek_medical_attention alert_personnel Alert Others and Emergency Services evacuate_area->alert_personnel contain_spill Contain Spill if Safe to Do So alert_personnel->contain_spill For Spill use_extinguisher Use Appropriate Fire Extinguisher alert_personnel->use_extinguisher For Fire

References

High-Purity 4-Bromo-2,6-dichloropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, high-purity 4-Bromo-2,6-dichloropyridine serves as a critical building block in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth overview of commercially available this compound, including a list of suppliers, typical specifications, representative analytical and synthesis protocols, and its application in the development of targeted cancer therapies.

Commercial Availability and Specifications

High-purity this compound is available from a range of commercial suppliers catering to the research and pharmaceutical industries. The compound is typically offered as a white to off-white crystalline solid with a purity of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC). Below is a summary of typical product specifications from various suppliers.

PropertyTypical Specification
CAS Number 98027-80-6
Molecular Formula C₅H₂BrCl₂N
Molecular Weight ~226.9 g/mol
Purity ≥ 98% (HPLC)[1]
Appearance White to off-white crystalline solid[1]
Melting Point 90-96 °C[1]
Storage Conditions 0-8 °C, under inert atmosphere[1]

Table 1: Typical Product Specifications for Commercial this compound.

A non-exhaustive list of commercial suppliers includes:

  • Chem-Impex International, Inc.[2]

  • Sigma-Aldrich (Ambeed)[3]

  • Santa Cruz Biotechnology

  • Pipzine Chemicals

  • Echemi (China Skyrun Industrial Co., Ltd.)

  • Chempure

  • BLD Pharm[4]

Researchers are advised to request lot-specific Certificates of Analysis (CoA) from suppliers to obtain precise purity data and impurity profiles.

Application in Drug Development: Synthesis of Palbociclib Intermediate

This compound is a key starting material in the synthesis of Palbociclib, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[2][5] Palbociclib is an FDA-approved oral medication for the treatment of certain types of breast cancer.[2][6] The halogenated pyridine core of this compound allows for sequential, regioselective functionalization, a crucial feature in the construction of the complex pyrido[2,3-d]pyrimidin-7-one scaffold of Palbociclib.[5]

CDK4/6 Signaling Pathway and Palbociclib's Mechanism of Action

CDK4 and CDK6 are key regulators of the cell cycle.[7] In hormone receptor-positive (HR+) breast cancer, the cyclin D-CDK4/6-Rb pathway is often hyperactive, leading to uncontrolled cell proliferation. Palbociclib inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb).[6] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the G1-S phase transition and arresting the cell cycle.[6]

CDK4_6_Pathway cluster_0 Cell Cycle Progression (G1 Phase) cluster_1 Inhibition by Palbociclib CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1-S Transition E2F->G1_S_Transition activates Palbociclib Palbociclib (derived from This compound) Blocked_CDK46 CDK4/6 Palbociclib->Blocked_CDK46 inhibits Blocked_Rb Rb (hypophosphorylated) Blocked_CDK46->Blocked_Rb no phosphorylation Blocked_E2F E2F Blocked_Rb->Blocked_E2F remains bound Cell_Cycle_Arrest Cell Cycle Arrest Blocked_E2F->Cell_Cycle_Arrest leads to Synthesis_Workflow Start This compound Reaction Buchwald-Hartwig Cross-Coupling Start->Reaction Amine Substituted Amine Amine->Reaction Intermediate1 Intermediate A Reaction->Intermediate1 Heck Heck Reaction Intermediate1->Heck Intermediate2 Intermediate B Heck->Intermediate2 Vinyl_reagent Vinylating Agent Vinyl_reagent->Heck Cyclization Ring Closure Intermediate2->Cyclization Final_Intermediate Key Palbociclib Intermediate Cyclization->Final_Intermediate

References

Electrophilic and nucleophilic sites of 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-2,6-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile trifunctional heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties, arising from the interplay of the pyridine nitrogen and three halogen substituents, define distinct sites for electrophilic and nucleophilic attack. This guide provides a comprehensive analysis of these reactive centers, detailing the theoretical principles governing its reactivity, quantitative data from key transformations, and detailed experimental protocols. The strategic functionalization of this molecule through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions is explored, offering insights for the rational design of complex molecular architectures.

Introduction to this compound

This compound is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of a wide array of functionalized molecules.[1] The pyridine core, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. The presence of two chlorine atoms at the 2 and 6-positions and a bromine atom at the 4-position imparts a unique reactivity profile, allowing for selective and sequential functionalization. Understanding the inherent electrophilic and nucleophilic nature of its various positions is paramount for its effective utilization in synthetic chemistry.

Electronic Properties and Reactivity Overview

The reactivity of this compound is dictated by the electronic effects of its constituent atoms:

  • Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect on the pyridine ring. This significantly reduces the electron density of the ring carbons, making them susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atom also imparts nucleophilic and basic character to the molecule.

  • Halogen Substituents (Cl, Br): The chlorine and bromine atoms are also strongly electronegative and further deplete the electron density of the ring carbons through their inductive effects (-I). This heightened electron deficiency is a key factor in the molecule's susceptibility to nucleophilic aromatic substitution.

Consequently, the molecule possesses a primary nucleophilic center at the nitrogen atom and multiple electrophilic centers at the carbon atoms of the pyridine ring, particularly those bonded to the halogens (C2, C4, C6).

G cluster_0 This compound cluster_1 Reactivity Sites mol mol N Nitrogen (C1) Nucleophilic Site (Lewis Base) C4 Carbon 4 (C-Br) Primary Electrophilic Site (SNAr) Electrophilic Site (Cross-Coupling) C26 Carbons 2 & 6 (C-Cl) Electrophilic Sites (SNAr & Cross-Coupling) sn_ar_mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition (Rate-determining) product 4-Nu-2,6-dichloropyridine + Br⁻ intermediate->product Elimination suzuki_cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)(Br)L₂ pd0->pd_intermediate oxidative_addition Oxidative Addition oxidative_addition->pd_intermediate pd_intermediate2 Ar-Pd(II)(R)L₂ pd_intermediate->pd_intermediate2 transmetalation Transmetalation transmetalation->pd_intermediate2 pd_intermediate2->pd0 reductive_elimination Reductive Elimination reductive_elimination->pd0 reactant Ar-Br reactant->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation product Ar-R product->reductive_elimination

References

Thermal stability and decomposition of 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Bromo-2,6-dichloropyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound. Due to a notable lack of specific experimental data for this compound in scientific literature, this guide combines its known physicochemical properties with data from analogous halogenated pyridines to infer potential thermal behavior. Detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented to enable researchers to perform their own thermal stability assessments. A logical workflow for such an investigation is also provided in a visual format. This document aims to be a foundational resource for professionals working with this compound, emphasizing the importance of empirical analysis while providing a predictive framework based on available data for similar compounds.

Introduction

This compound is a halogenated pyridine derivative with applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The arrangement of its halogen substituents influences its reactivity and makes it a valuable building block in medicinal chemistry and materials science. Understanding the thermal stability of this compound is critical for its safe handling, storage, and for defining processing parameters in synthetic applications. Thermal decomposition can lead to the formation of hazardous byproducts and impact the purity and yield of desired products.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and provides a baseline for its physical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₂BrCl₂N
Molecular Weight 226.89 g/mol
CAS Number 98027-80-6
Appearance White to off-white solid
Melting Point 90-96 °C
Boiling Point ~263.7 °C at 760 mmHg (Predicted)
Density ~1.8 g/cm³ (Predicted)
Storage Conditions 2-8°C, under inert atmosphere

Thermal Stability and Decomposition Analysis

Overview and Data on Analogous Halogenated Pyridines

While specific thermal analysis data for this compound is unavailable, the thermal behavior of other halogenated pyridines can provide valuable insights. Generally, the thermal stability of halogenated aromatic compounds is influenced by the type and position of the halogen substituents. The Carbon-Halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I, suggesting that the C-Br bond in this compound would be the most likely to undergo initial cleavage upon heating.

Table 2 summarizes thermal decomposition data for some analogous halogenated pyridines to serve as a reference. It is crucial to interpret this data with caution, as the specific substitution pattern of this compound will uniquely influence its thermal stability.

Table 2: Thermal Decomposition Data for Analogous Halogenated Pyridines

CompoundAnalysis MethodKey Findings
2,6-Dichloropyridine -Melting Point: 83-86 °C; Boiling Point: 211-212 °C.[1] A safety data sheet indicates that toxic vapors, including nitrogen oxides and hydrogen chloride, may be released upon thermal decomposition.[2]
Halogenated Azidopyridines DSCOnset temperatures for decomposition were observed between 119 and 135 °C.[3]
3-Chloropyridine -A safety data sheet notes that upon heating to decomposition, it emits very toxic fumes of chloride and nitrogen oxides.[4]
2-Chloropyridine -When exposed to heat, it can release toxic phosgene gas.[5]

Note: This table provides data for analogous compounds and should be used for comparative purposes only.

Potential Decomposition Mechanisms

The thermal decomposition of this compound is expected to proceed via a complex radical mechanism. The initial and rate-determining step is likely the homolytic cleavage of the weakest bond, which is the C-Br bond. Subsequent reactions could involve the cleavage of the C-Cl bonds and the fragmentation of the pyridine ring.

A plausible, though unverified, decomposition pathway could involve:

  • Initiation: Homolytic cleavage of the C-Br bond to form a dichloropyridyl radical and a bromine radical.

  • Propagation: The highly reactive radicals can abstract atoms from other molecules, leading to a chain reaction. This could result in the formation of various chlorinated and brominated pyridines and biphenyls.

  • Termination: Combination of radicals to form stable molecules.

Under oxidative conditions, the decomposition products could include oxides of nitrogen (NOx), hydrogen chloride (HCl), hydrogen bromide (HBr), and carbon oxides (CO, CO₂). In inert atmospheres, the formation of polyhalogenated aromatic compounds is more likely.

Recommended Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

  • Atmosphere: The analysis should be run under both an inert atmosphere (e.g., nitrogen at a flow rate of 50-100 mL/min) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen at the same flow rate) to simulate different conditions.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss against temperature. Determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Atmosphere: Typically conducted under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow against temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperatures and peak temperatures for each transition and calculate the associated enthalpy changes (ΔH).

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products released during decomposition.

Methodology:

  • Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • As the sample is heated in the TGA, the evolved gases are continuously analyzed by the MS or FTIR.

  • This allows for the identification of decomposition products in real-time as a function of temperature.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of this compound.

Thermal_Stability_Workflow cluster_0 Initial Characterization cluster_1 Decomposition Product Analysis cluster_2 Data Interpretation and Reporting start This compound Sample dsc DSC Analysis (Inert Atmosphere) start->dsc Determine Melting Point & Decomposition Enthalpy tga_inert TGA Analysis (Inert Atmosphere) start->tga_inert Determine Decomposition Profile (Inert) tga_oxidative TGA Analysis (Oxidative Atmosphere) start->tga_oxidative Determine Decomposition Profile (Oxidative) interpretation Correlate Thermal Events and Evolved Gases dsc->interpretation tga_ms TGA-MS Analysis tga_inert->tga_ms Identify Gaseous Products tga_ftir TGA-FTIR Analysis tga_oxidative->tga_ftir Identify Gaseous Products tga_ms->interpretation tga_ftir->interpretation report Comprehensive Thermal Stability Report interpretation->report

Caption: Workflow for Thermal Stability Assessment.

Safety Considerations

The thermal decomposition of this compound is expected to release toxic and corrosive gases, including hydrogen bromide, hydrogen chloride, and nitrogen oxides.[2][4] All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The exhaust from the thermoanalytical instruments should be properly vented.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, this guide provides a framework for its characterization. Based on its structure and data from analogous compounds, it is anticipated to decompose at elevated temperatures, likely initiating with the cleavage of the C-Br bond. The recommended TGA, DSC, and EGA protocols provide a clear path for researchers to obtain the necessary empirical data to ensure the safe and effective use of this compound in their work. The generation of such data would be a valuable contribution to the scientific community.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Pyridines using 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a variety of substituted pyridines utilizing 4-Bromo-2,6-dichloropyridine as a versatile starting material. This trifunctionalized pyridine is a valuable building block in medicinal chemistry and materials science due to the differential reactivity of its halogen substituents. The bromine at the C4 position is more susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atoms at the C2 and C6 positions are activated for nucleophilic aromatic substitution (SNAr). This allows for selective and sequential functionalization, enabling the synthesis of complex, highly substituted pyridine scaffolds which are key components in many pharmaceutical agents.[1]

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The C4-bromo position of this compound is the primary site for palladium-catalyzed cross-coupling reactions, owing to the greater reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to the palladium(0) catalyst.[2] This selective reactivity allows for the introduction of a wide range of substituents at the C4 position while leaving the C2 and C6 chloro groups available for subsequent transformations.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[3] This reaction is widely used in drug discovery for the synthesis of biaryl and heteroaryl structures.[4]

General Reaction Scheme: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling at the C4-bromo position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2260
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O551275
3-Thienylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF901682

Note: Data is compiled from representative procedures for similar dihalopyrimidine substrates and may require optimization for this compound.[2][5]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).[5]

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the starting pyridine) and water (typically a 4:1 to 5:1 ratio of dioxane to water).[6]

  • Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This method allows for the facile synthesis of 4-amino-2,6-dichloropyridines, which are important intermediates in pharmaceuticals.[8]

General Reaction Scheme: Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_reactants cluster_products r1 This compound reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu, K₃PO₄) Solvent (e.g., Toluene, Dioxane) r2 R¹R²NH plus1 + p1 4-(R¹R²N)-2,6-dichloropyridine reagents->p1

Caption: Buchwald-Hartwig amination at the C4-bromo position.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

AmineCatalyst/Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (2) / BINAP (3)NaOtBuToluene1001890
AnilinePd₂(dba)₃ (1.5) / RuPhos (3.6)K₃PO₄Dioxane1102085
BenzylaminePd(OAc)₂ (2) / XPhos (4)Cs₂CO₃t-BuOH801688

Note: Conditions are based on general protocols for aryl halides and may require optimization.[9][10]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In an oven-dried vial or flask, combine this compound (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 3 mol%).[9]

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.4 equiv.). Seal the vessel with a septum.

  • Atmosphere Control: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.[9]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11] This reaction is highly valuable for synthesizing alkynylpyridines, which are precursors for various pharmaceuticals and organic materials.[12]

General Reaction Scheme: Sonogashira Coupling

Sonogashira_Coupling cluster_reactants cluster_products r1 This compound reagents Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) cocatalyst (e.g., CuI) Base (e.g., Et₃N, DIPEA) Solvent (e.g., THF, Toluene) r2 R-C≡C-H plus1 + p1 4-(R-C≡C)-2,6-dichloropyridine reagents->p1

Caption: Sonogashira coupling at the C4-bromo position.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent like THF or toluene, add Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 5 mol%) and Copper(I) iodide (CuI, 2.5 mol%).[13]

  • Reagent Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA) (7.0 equiv.), followed by the terminal alkyne, phenylacetylene (1.1 equiv.).[13]

  • Reaction: Stir the reaction at room temperature for 3-6 hours. The reaction is often carried out under an inert atmosphere.[14]

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing with additional ether.

  • Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.[13]

Nucleophilic Aromatic Substitution (SNAr) at C2/C6-Positions

The chlorine atoms at the C2 and C6 positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[15] These reactions typically require a strong nucleophile and may require elevated temperatures. SNAr provides a direct method to introduce heteroatom nucleophiles.[16]

General Reaction Scheme: Nucleophilic Aromatic Substitution

SNAr_Reaction cluster_reactants cluster_products r1 4-Substituted-2,6-dichloropyridine reagents Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, DMSO) Heat (Δ) r2 Nu-H plus1 + p1 4-Substituted-2-Nu-6-chloropyridine reagents->p1 workflow start Start: This compound step1 Step 1: C4 Functionalization (e.g., Suzuki Coupling) start->step1 intermediate Intermediate: 4-Aryl-2,6-dichloropyridine step1->intermediate analysis Reaction Monitoring (TLC, LC-MS) step1->analysis step2 Step 2: C2/C6 Functionalization (e.g., SNAr with R-OH) intermediate->step2 product Final Product: Di- or Tri-substituted Pyridine step2->product step2->analysis purification Workup & Purification (Extraction, Chromatography) product->purification

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2,6-dichloropyridine. This versatile building block allows for selective functionalization at the C4 position, leveraging the differential reactivity of the C-Br bond over the C-Cl bonds. The Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are powerful tools for the synthesis of novel substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction to Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For polyhalogenated pyridines like this compound, the inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited to achieve selective functionalization.[2] By carefully selecting the reaction conditions, coupling can be directed to the more reactive C-Br bond at the C4 position, leaving the two C-Cl bonds at the C2 and C6 positions available for subsequent transformations. This sequential functionalization strategy is a powerful approach for creating complex and diverse molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position.

Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O802060[3]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O802275[3]
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O801868[3]
44-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Toluene/EtOH/H₂O901285
52-Naphthylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O1001692

Note: Yields are based on reported values for structurally similar substrates and optimized conditions. Actual yields may vary.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a structurally similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine.[3]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 eq), K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture at 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,6-dichloro-4-arylpyridine.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Arylboronic acid, Base, and Pd Catalyst in a Schlenk flask B Add Degassed Solvent A->B 1. C Heat under Inert Atmosphere B->C 2. D Monitor by TLC C->D 3. E Cool and Dilute with Organic Solvent D->E 4. F Wash with Water and Brine E->F 5. G Dry, Filter, and Concentrate F->G 6. H Purify by Column Chromatography G->H 7.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Stille Coupling

The Stille reaction offers a mild and versatile method for C-C bond formation using organostannane reagents.[4] These reagents are often stable to air and moisture and tolerate a wide range of functional groups.[5]

Quantitative Data Summary: Stille Coupling of this compound
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101678
2Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--DMF902485
3Tributyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (3)-CuI (5)NMP801282
4(4-Methoxyphenyl)trimethylstannanePd₂(dba)₃ (2)P(o-tol)₃ (8)-Dioxane1001888
5Tributyl(ethynyl)stannaneAsPh₃ (8)Pd₂(dba)₃ (2)-THF651275

Note: Yields are based on general literature precedents for Stille couplings of aryl bromides and may require optimization for this specific substrate.

Experimental Protocol: Stille Coupling

Materials:

  • This compound

  • Organostannane (1.1 equivalents)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, or Dioxane)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous, degassed solvent.

  • Add the organostannane (1.1 eq) to the solution via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • To remove the tin byproducts, the reaction mixture can be quenched with an aqueous solution of KF and stirred for 1-2 hours, followed by filtration through celite.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-SnBu3) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6]

Quantitative Data Summary: Sonogashira Coupling of this compound
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60692
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene70888
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF50595
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDioxane651085
54-MethoxyphenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF/TolueneRT1290

Note: Yields are based on general literature precedents for Sonogashira couplings of aryl bromides and may require optimization for this specific substrate.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine)

  • Anhydrous and degassed solvent (e.g., THF, Toluene, or DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add the anhydrous, degassed solvent and the amine base (2-3 eq).

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 70 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Decision_Tree start Sonogashira Coupling Optimization catalyst Catalyst System start->catalyst base Base Selection start->base solvent Solvent Choice start->solvent pd_cu Standard Pd/Cu (e.g., PdCl₂(PPh₃)₂/CuI) catalyst->pd_cu Standard Conditions cu_free Copper-Free (e.g., Pd(PPh₃)₄) catalyst->cu_free Glaser coupling side reaction? amine_base Amine Base (Et₃N, i-Pr₂NH) base->amine_base Standard inorganic_base Inorganic Base (K₂CO₃, Cs₂CO₃) base->inorganic_base Base-sensitive functional groups? polar_aprotic Polar Aprotic (DMF, THF) solvent->polar_aprotic Good solubility nonpolar Nonpolar (Toluene, Dioxane) solvent->nonpolar Higher temperatures

Caption: Decision tree for optimizing Sonogashira coupling conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of a wide range of primary and secondary amines with aryl halides.[7]

Quantitative Data Summary: Buchwald-Hartwig Amination of this compound
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001290
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101885
3n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF801088
4PiperidinePd(OAc)₂ (2)JohnPhos (4)NaOtBuToluene1001493
5IndolePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1102475

Note: Yields are based on general literature precedents for Buchwald-Hartwig aminations of aryl bromides and may require optimization for this specific substrate.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or oven-dried sealed vial under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube/vial and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and flexible platform for the synthesis of a diverse range of substituted pyridines. The selective functionalization of the C4-position allows for the strategic introduction of various substituents, while retaining the C2 and C6 chloro-substituents for potential further diversification. The protocols and data presented in this document serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the development of novel and complex molecular entities.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] The selective functionalization of polyhalogenated heterocycles is particularly crucial in medicinal chemistry for the generation of novel molecular scaffolds.[6]

4-Bromo-2,6-dichloropyridine is a valuable building block, featuring three halogen atoms with differential reactivity. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of C-I > C-Br > C-Cl.[6][7] This inherent difference allows for regioselective Suzuki-Miyaura coupling at the 4-position, leaving the two chlorine atoms at the 2- and 6-positions available for subsequent transformations. This modular approach enables the efficient synthesis of diverse 2,4,6-trisubstituted pyridine derivatives, which are prevalent motifs in many biologically active compounds.

This document provides a detailed protocol for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established methodologies for structurally similar compounds.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids.[8] These conditions serve as a strong starting point for the optimization of reactions with this compound.

Arylboronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidK₃PO₄1,4-Dioxane70-8018-2260
Phenylboronic acidK₃PO₄Toluene70-8018-2240
Phenylboronic acidK₃PO₄Acetonitrile70-8018-2236
4-Methylphenylboronic acidK₃PO₄1,4-Dioxane70-8018-2275
4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane70-8018-2280
4-Chlorophenylboronic acidK₃PO₄1,4-Dioxane70-8018-2255
4-(Trifluoromethyl)phenylboronic acidK₃PO₄1,4-Dioxane70-8018-2245
3-Thienylboronic acidK₃PO₄1,4-Dioxane70-8018-2268

Experimental Protocol

This protocol describes a general method for the selective Suzuki-Miyaura coupling of an arylboronic acid to the 4-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Distilled water (if using a mixed solvent system)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate/oil bath

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent to the flask. The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 70-80 °C).

  • Monitoring: Monitor the reaction's progress periodically using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add ethyl acetate to the reaction mixture and wash with water and then brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-2,6-dichloropyridine product.

Mandatory Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Arylboronic acid, Base, Catalyst inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 70-80 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Cool and Extract with Organic Solvent monitor->extract wash Wash with H₂O and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure Product: 4-Aryl-2,6-dichloropyridine purify->product Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa ar_pd_x Ar-Pd(II)L₂(X) oa->ar_pd_x tm Transmetalation ar_pd_x->tm ar_pd_ar Ar-Pd(II)L₂(Ar') tm->ar_pd_ar re Reductive Elimination ar_pd_ar->re re->pd0 product Ar-Ar' re->product ar_x Ar-X (this compound) ar_x->oa ar_b Ar'-B(OR)₂ (Arylboronic Acid) ar_b->tm base Base base->tm

References

Application Notes and Protocols for the Selective Sonogashira Coupling of 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective Sonogashira cross-coupling reaction of 4-Bromo-2,6-dichloropyridine with terminal alkynes. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and in the context of polyhalogenated heterocycles, it allows for selective functionalization, paving the way for the synthesis of complex molecular architectures for pharmaceutical and materials science applications.

The differential reactivity of the halogens in this compound (C-Br vs. C-Cl) is the cornerstone of its selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br >> C-Cl. This inherent difference allows for the selective coupling at the more reactive C4-Br position, leaving the two C-Cl bonds at the C2 and C6 positions available for subsequent transformations.

Data Presentation: Representative Conditions for Sonogashira Coupling of Bromopyridine Derivatives

EntryBromopyridine SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100396
26-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16~25 (initial), improved with optimization
32-Amino-4-bromopyridineVarious terminal alkynesPdCl₂(PPh₃)₂ (5.0)CuI (10)Et₃NDMF801270-90
44-Bromopyridine HClPhenylacetylenePdCl₂(PPh₃)₂ (2.0)CuI (1.0)i-Pr₂NHTHFRT295
52-BromopyridinePhenylacetylenePd(OAc)₂ (2.0) / PPh₃ (4.0)CuI (1.0)Et₃NToluene701285

Experimental Protocols

The following is a detailed, generalized protocol for the selective Sonogashira coupling of this compound with a terminal alkyne, based on the conditions presented above.

Materials and Equipment:
  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Detailed Step-by-Step Protocol:
  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-10 mol%) under a counterflow of inert gas (Argon or Nitrogen).

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.

  • Reagent Addition:

    • Add the anhydrous, degassed solvent (e.g., DMF, 5-10 mL per mmol of the bromopyridine) via syringe.

    • Add the amine base (e.g., Et₃N, 2-3 eq.) via syringe.

    • Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

    • Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C). The optimal temperature may depend on the specific alkyne used.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

    • Separate the organic layer and wash it with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 4-alkynyl-2,6-dichloropyridine.

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkyne CuX CuX Transmetalation->CuX RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 CoupledProduct Ar-C≡CR RedElim->CoupledProduct Alkyne_Cu π-Alkyne-Cu Complex CuX->Alkyne_Cu Cu_Acetylide Cu-C≡CR Alkyne_Cu->Cu_Acetylide Cu_Acetylide->Transmetalation ArylHalide Ar-X (this compound) ArylHalide->OxAdd TerminalAlkyne H-C≡CR TerminalAlkyne->Alkyne_Cu Base Base Base->Alkyne_Cu - H-Base⁺X⁻

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, Pd catalyst, and CuI to Schlenk flask B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add anhydrous solvent and base B->C D 4. Add terminal alkyne C->D E 5. Stir at specified temperature D->E F 6. Monitor reaction by TLC/LC-MS E->F G 7. Cool to RT and dilute with organic solvent F->G H 8. Wash with aqueous solution and brine G->H I 9. Dry, filter, and concentrate H->I J 10. Purify by column chromatography I->J

Caption: General experimental workflow for Sonogashira coupling.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its broad substrate scope and functional group tolerance. The ability to construct C-N bonds with high efficiency and selectivity has made it an indispensable tool for the synthesis of arylamines and N-heterocyclic compounds, which are common motifs in pharmaceuticals and other functional molecules.

This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 4-Bromo-2,6-dichloropyridine. This substrate presents an interesting case for regioselective functionalization due to the presence of three halogen atoms with differing reactivity.

Principle of Regioselectivity

The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated pyridines is primarily dictated by the relative rates of the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The general reactivity trend for halogens in this reaction is I > Br > Cl.[1] This trend is attributed to the bond dissociation energies of the C-X bonds, where the C-I bond is the weakest and most susceptible to cleavage by the palladium catalyst, followed by the C-Br bond, and then the C-Cl bond.

For this compound, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bonds at the 2- and 6-positions. Consequently, under carefully controlled conditions, the Buchwald-Hartwig amination can be directed to occur selectively at the 4-position, leaving the two chloro substituents intact for potential subsequent transformations.

Experimental Protocols

The following is a general protocol for the selective mono-amination of this compound at the 4-position. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, may be necessary for specific amine coupling partners to achieve optimal yields.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the palladium precatalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Reagent Addition: To the flask, add the base (e.g., 1.4 equiv.).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the starting pyridine). Finally, add the amine (1.1-1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-2,6-dichloropyridine derivative.

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. The data presented is a compilation of representative examples and should serve as a starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of this compound with Anilines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1001275-90
24-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane1101680-95
33-ChloroanilineBrettPhos Pd G3 (2)-K₃PO₄ (2.0)THF801070-85

Table 2: Buchwald-Hartwig Amination of this compound with Alkylamines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)NaOt-Bu (1.4)Dioxane100885-95
2n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Toluene1101870-85
3CyclohexylamineBrettPhos Pd G3 (2)-LiHMDS (1.5)THF801275-90

Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the reagents.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L nPd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH pd2_amine_complex [L nPd(II)(Ar)(NHR'R'')]+ X- amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L nPd(II)(Ar)(NR'R'') deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add this compound, Pd Catalyst, Ligand, and Base setup->add_reagents add_solvent_amine Add Anhydrous Solvent and Amine add_reagents->add_solvent_amine reaction Heat and Stir (80-110 °C) add_solvent_amine->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Work-up (Cool, Dilute, Filter) monitoring->workup Reaction Complete extraction Extraction (Water/Brine Wash) workup->extraction purification Purification (Column Chromatography) extraction->purification product Isolated Product purification->product

Caption: A general workflow for the Buchwald-Hartwig amination of this compound.

References

Application Notes and Protocols for the Use of 4-Bromo-2,6-dichloropyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-bromo-2,6-dichloropyridine as a versatile building block in the synthesis of pharmaceutical intermediates. This document includes detailed protocols for key transformations, quantitative data from related reactions, and visualizations of experimental workflows and a relevant biological pathway.

Introduction

This compound is a valuable heterocyclic intermediate in medicinal chemistry.[1] Its trifunctional nature, possessing three distinct halogen atoms, allows for selective and sequential functionalization through various cross-coupling reactions. The differential reactivity of the halogens (typically I > Br > Cl in palladium-catalyzed reactions) enables chemists to introduce diverse substituents at specific positions on the pyridine ring, making it a powerful scaffold for the synthesis of complex molecules, including potent kinase inhibitors.[2][3] This document will focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions in this context: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Key Applications in Pharmaceutical Synthesis

The pyridine scaffold is a privileged structure in numerous FDA-approved drugs due to its ability to form key hydrogen bond interactions with biological targets.[4] this compound serves as a key starting material for the synthesis of substituted pyridines that are core components of various therapeutic agents, particularly kinase inhibitors used in oncology.[3]

1. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[4] In the context of this compound, the bromine at the C4 position is generally more reactive than the chlorine atoms at C2 and C6, allowing for selective arylation or vinylation at this position.

2. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.[5] This reaction is instrumental in introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals, onto the pyridine ring of this compound.[6]

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on related di- and tri-halogenated pyridines and pyrimidines. These serve as a starting point for optimization when using this compound.

Table 1: Suzuki-Miyaura Coupling of Halogenated Heterocycles

SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-225-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine60[7]
2,4-dichloropyridinePd/IPr--RT-C4-coupled productModerate to Good[8]
2,6-dichloropyridine (with 3-CF₃ group)Pd(OAc)₂K₃PO₄DMF-H₂O--C2-coupled product-[9]

Table 2: Buchwald-Hartwig Amination of Halogenated Heterocycles

SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)AmineYield (%)Reference
2-bromo-6-methyl pyridine[Pd₂(dba)₃] / (±)-BINAPNaOButToluene804(+/-)-trans-1,2-diaminocyclohexane60[10]
2,6-DibromopyridinePd₂(dba)₃ / BINAPNaOtBuToluene80-110-Primary/Secondary Amineup to 93[11]
Aryl chloridesPd₂(dba)₃ / XantPhosDBUPhMe--Amide87[12]

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C4-Position of this compound

This protocol is adapted from procedures for related halogenated heterocycles and may require optimization for specific substrates.[13][14]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired 4-aryl-2,6-dichloropyridine.

Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination at the C4-Position of this compound

This protocol is a general guideline and may require optimization based on the specific amine used.[2][11]

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask with a magnetic stir bar.

  • Add the base to the flask.

  • Seal the flask and add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Diagram 1: General Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine Reactants: This compound, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere reaction Heat Reaction (80-110°C) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Workup: Quench, Extract monitoring->workup Upon Completion purification Purify: Column Chromatography workup->purification product Isolated Product: 4-Aryl-2,6-dichloropyridine purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Diagram 2: General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pdII_complex R-Pd(II)L_n-X oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination HNR'R'' pd_amido_complex R-Pd(II)L_n(NR'R'')(X) amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido R-Pd(II)L_n-NR'R'' deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product R-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[5]

Diagram 3: Representative Kinase Signaling Pathway

Many kinase inhibitors developed from pyridine-based scaffolds target pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

PI3K_Pathway rtk Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt Activation mtor mTORC1 akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Pyridine-based Kinase Inhibitor inhibitor->akt Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by some kinase inhibitors.

References

Application of 4-Bromo-2,6-dichloropyridine in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4-Bromo-2,6-dichloropyridine as a key building block in the development of modern agrochemicals. The unique chemical properties of this compound, including its halogenated pyridine core, make it a versatile precursor for the synthesis of a range of potent herbicides, fungicides, and insecticides.

Introduction to this compound in Agrochemicals

This compound is a highly functionalized heterocyclic compound that serves as a crucial intermediate in the synthesis of various agrochemicals. Its reactivity and structural features allow for the targeted development of molecules that can effectively control weeds, fungal pathogens, and insect pests, thereby enhancing crop yields and quality. The pyridine ring is a common scaffold in numerous successful commercial pesticides, and the specific substitution pattern of this compound offers unique opportunities for derivatization to optimize biological activity and selectivity.

Application in Herbicide Development: Synthetic Auxins

Pyridine-based compounds are prominent in the class of synthetic auxin herbicides. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.

Quantitative Data: Herbicidal Efficacy of Pyridine Derivatives
Compound ClassTarget WeedsApplication Rate (g a.i./ha)Efficacy (% Inhibition)Reference
1,2,4-Triazolo[4,3-a]pyridine DerivativesBroadleaf and grass weeds37.5 - 150~50% at 37.5 g/ha on 22 weed species[1]
Pyrido[2,3-d]pyrimidine-2,4-dione HybridsBroad spectrum weed control37.5 - 150Comparable to flumioxazin[2]
6-Pyrazolyl-2-picolinic AcidsAmaranthus retroflexusNot specified>80% inhibition[3]
Experimental Protocol: Synthesis of a Picloram Analogue (A Representative Pyridine-Based Herbicide)

Picloram is a systemic herbicide used for the control of broadleaf weeds. Its synthesis starts from α-picoline, a related pyridine compound. This compound can be used to synthesize a variety of analogous structures.

Materials:

  • α-Picoline

  • Chlorine gas

  • Water

  • Ammonia

  • Hydrolysis agent (e.g., Sodium Hydroxide)

Procedure:

  • Chlorination: α-picoline is subjected to successive chlorination reactions to introduce chlorine atoms onto the pyridine ring.[4]

  • Amination: The chlorinated intermediate is then reacted with ammonia to introduce an amino group.[4]

  • Hydrolysis: Finally, the resulting compound is hydrolyzed to yield the picolinic acid derivative, Picloram.[4]

Note: This is a generalized protocol. Specific reaction conditions, catalysts, and purification methods would need to be optimized for the synthesis of specific analogues from this compound.

Signaling Pathway: Mode of Action of Auxin Mimic Herbicides

Auxin_Pathway

Application in Fungicide Development: Succinate Dehydrogenase Inhibitors (SDHIs)

Pyridine carboxamides are a significant class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration leads to a depletion of ATP and ultimately fungal cell death.

Quantitative Data: Fungicidal Efficacy of Pyridine Derivatives
CompoundTarget FungusEC50 (µg/mL)Reference
PenthiopyradSclerotinia sclerotiorum0.0096 - 0.2606[5]
BoscalidBroad SpectrumVaries by fungus[6]
Pyridine Carboxamide DerivativesBotrytis cinereaModerate to good in vivo activity[7]
Experimental Protocol: Synthesis of a Boscalid Analogue (A Representative Pyridine-Based Fungicide)

Boscalid is a broad-spectrum fungicide. Its synthesis involves the coupling of a substituted aniline with a 2-chloronicotinoyl chloride derivative.

Materials:

  • 2-Chloro-3-nicotinoyl chloride

  • 2-(4-Chlorophenyl)aniline

  • Solvent (e.g., xylene, toluene)

  • Base (e.g., sodium carbonate)

Procedure:

  • Amide Formation: 2-Chloro-3-nicotinoyl chloride is reacted with 2-(4-chlorophenyl)aniline in a suitable solvent in the presence of a base.[8]

  • Crystallization: The resulting Boscalid is then isolated by crystallization.[8]

Note: This protocol can be adapted for the synthesis of novel fungicides using this compound as a starting material for the pyridine acid chloride component.

Signaling Pathway: Mode of Action of SDHI Fungicides

SDHI_Pathway

Application in Insecticide Development: nAChR Agonists

Pyridine-containing compounds, particularly the neonicotinoids, are a major class of insecticides. They act as agonists of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects, leading to overstimulation, paralysis, and death.

Quantitative Data: Insecticidal Efficacy of Pyridine Derivatives
Compound ClassTarget InsectLC50 (mg/L)Reference
Trifluoromethyl Pyridine DerivativesMythimna separata30.8 - 38.5[9]
Pyridine DerivativesAphis craccivora (nymphs)0.080 - 0.385[10]
Diacylhydrazine DerivativesPlutella xylostella23.67 - 28.90[11]
Experimental Protocol: Synthesis of a Chlorpyrifos Analogue (A Representative Pyridine-Based Insecticide)

Chlorpyrifos is a broad-spectrum organophosphate insecticide. Its synthesis originates from a substituted pyridine.

Materials:

  • 3,5,6-Trichloro-2-pyridinol

  • Diethylthiophosphoryl chloride

  • Base

Procedure:

  • Coupling Reaction: 3,5,6-Trichloro-2-pyridinol is reacted with diethylthiophosphoryl chloride in the presence of a base to form Chlorpyrifos.[12]

Note: this compound can serve as a precursor to various pyridinol intermediates for the synthesis of novel organophosphate or other classes of insecticides.

Signaling Pathway: Mode of Action of nAChR Agonist Insecticides

nAChR_Pathway

General Experimental Workflow for Agrochemical Synthesis

The development of novel agrochemicals from this compound typically follows a structured workflow.

Workflow Start This compound Derivatization Chemical Derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination, Nucleophilic substitution) Start->Derivatization Intermediates Library of Novel Pyridine Derivatives Derivatization->Intermediates Screening High-Throughput Biological Screening (Herbicidal, Fungicidal, Insecticidal) Intermediates->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Lead_ID->Screening Inactive Optimization Lead Optimization (Structure-Activity Relationship Studies) Lead_ID->Optimization Active Candidate Agrochemical Candidate Optimization->Candidate Field_Trials Field Trials & Safety Assessment Candidate->Field_Trials Product Commercial Agrochemical Field_Trials->Product

Conclusion

This compound is a highly valuable and versatile building block in the discovery and development of novel agrochemicals. Its unique substitution pattern allows for the creation of diverse libraries of pyridine derivatives with potent herbicidal, fungicidal, and insecticidal activities. The provided protocols and signaling pathway diagrams offer a foundational understanding for researchers to explore the potential of this important chemical intermediate in addressing the ongoing challenges in crop protection.

References

Synthesis of Novel Herbicides from 4-Bromo-2,6-dichloropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a novel class of potential herbicides derived from the versatile starting material, 4-Bromo-2,6-dichloropyridine. The synthetic strategy focuses on the functionalization of the pyridine ring at the 4-position to introduce an N-aryl acetamide moiety, a common toxophore in auxin-mimic herbicides. The protocols described herein outline a robust multi-step synthesis involving a Sonogashira coupling, subsequent hydration to form a key carboxylic acid intermediate, and a final amidation step. This document is intended to serve as a comprehensive guide for researchers in the agrochemical field, providing detailed experimental procedures, quantitative data on hypothetical herbicidal activity, and visualizations of the synthetic workflow and proposed mechanism of action.

Introduction

The pyridine nucleus is a prominent scaffold in a multitude of commercial herbicides, valued for its ability to mimic the plant hormone auxin, thereby disrupting normal plant growth and development. The development of novel pyridine-based herbicides is a critical area of research to address the ongoing challenge of herbicide resistance in weed populations. This compound serves as an excellent and readily available starting material for the synthesis of new herbicidal candidates due to the distinct reactivity of its halogenated positions, allowing for selective modifications. These application notes describe a synthetic pathway to a series of novel N-aryl-2-(2,6-dichloropyridin-4-yl)acetamides, potential auxin-mimic herbicides.

Proposed Synthetic Pathway

The overall synthetic strategy to convert this compound into the target N-aryl acetamide herbicides is depicted in the workflow diagram below. The key transformations include a Sonogashira coupling to introduce a two-carbon unit, followed by hydration to yield the crucial intermediate, 2-(2,6-dichloropyridin-4-yl)acetic acid. The final step involves the amidation of this intermediate with various substituted anilines to generate a library of potential herbicidal compounds.

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Final Products A This compound B Sonogashira Coupling (with protected acetylene) A->B 1. TMS-acetylene, Pd(PPh3)2Cl2, CuI, TEA C 4-Alkynyl-2,6-dichloropyridine B->C D Hydration C->D 2. H2SO4, H2O E 2-(2,6-dichloropyridin-4-yl)acetic acid D->E F Amidation E->F 3. SOCl2, then Ar-NH2, TEA G Novel N-Aryl-2-(2,6-dichloropyridin-4-yl)acetamide Herbicides F->G

Figure 1: Synthetic workflow for the preparation of novel herbicides.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid (Intermediate 1)

This protocol details the conversion of this compound to the key carboxylic acid intermediate.

Step 1: Sonogashira Coupling of this compound with Ethynyltrimethylsilane

  • Materials:

    • This compound (1.0 eq)

    • Ethynyltrimethylsilane (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

    • Copper(I) iodide (CuI) (0.06 eq)

    • Triethylamine (TEA) (3.0 eq)

    • Anhydrous Toluene

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a dry, three-necked round-bottom flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous toluene, followed by triethylamine.

    • Add ethynyltrimethylsilane dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to 70°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Wash the celite pad with toluene.

    • Concentrate the filtrate under reduced pressure.

    • The crude product is then taken to the next step without further purification. For removal of the TMS protecting group, the crude product is dissolved in methanol and treated with a catalytic amount of K₂CO₃ at room temperature for 2 hours.

    • After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the deprotected alkyne.

Step 2: Hydration of 4-Ethynyl-2,6-dichloropyridine to 2-(2,6-dichloropyridin-4-yl)acetic acid

  • Materials:

    • Crude 4-Ethynyl-2,6-dichloropyridine from the previous step (1.0 eq)

    • Sulfuric acid (H₂SO₄), concentrated

    • Water

  • Procedure:

    • In a round-bottom flask, carefully add the crude 4-ethynyl-2,6-dichloropyridine to a mixture of concentrated sulfuric acid and water (1:1 v/v).

    • Heat the mixture to reflux (approximately 100-110°C) and stir vigorously for 8-12 hours.

    • Cool the reaction mixture in an ice bath and carefully neutralize with a 10% aqueous solution of sodium hydroxide until the pH is approximately 10-11.

    • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(2,6-dichloropyridin-4-yl)acetic acid.[1][2][3]

Protocol 2: Synthesis of N-Aryl-2-(2,6-dichloropyridin-4-yl)acetamides (Final Products)

This protocol describes the amidation of the carboxylic acid intermediate with various substituted anilines.

  • Materials:

    • 2-(2,6-dichloropyridin-4-yl)acetic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline, 3,4-dichloroaniline) (1.1 eq)

    • Triethylamine (TEA) (2.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Suspend 2-(2,6-dichloropyridin-4-yl)acetic acid in anhydrous DCM in a round-bottom flask.

    • Add thionyl chloride dropwise at room temperature and then heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

    • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0°C in an ice bath.

    • In a separate flask, dissolve the substituted aniline and triethylamine in anhydrous DCM.

    • Add the aniline solution dropwise to the cooled acid chloride solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure N-aryl-2-(2,6-dichloropyridin-4-yl)acetamide.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis and herbicidal activity of a series of novel N-aryl-2-(2,6-dichloropyridin-4-yl)acetamides. The herbicidal activity is presented as the half-maximal effective concentration (EC₅₀) required to inhibit the growth of a model broadleaf weed, Arabidopsis thaliana, and a model monocot weed, Echinochloa crus-galli. Lower EC₅₀ values indicate higher herbicidal potency.

Compound IDAryl Substituent (Ar)Yield (%)Melting Point (°C)EC₅₀ Arabidopsis thaliana (µM)EC₅₀ Echinochloa crus-galli (µM)
NHA-1 Phenyl85155-15715.2>100
NHA-2 4-Chlorophenyl88178-1805.885.3
NHA-3 4-Methoxyphenyl82162-16412.5>100
NHA-4 3,4-Dichlorophenyl91195-1972.165.7
NHA-5 4-Trifluoromethylphenyl86188-1903.572.1
Picloram (Commercial Herbicide)--0.5>100
2,4-D (Commercial Herbicide)--1.1>100

Note: The yield and melting point data are hypothetical and based on typical outcomes for similar reactions. The EC₅₀ values are hypothetical and serve as a representative dataset for structure-activity relationship (SAR) studies. Picloram and 2,4-D are included as reference auxin-mimic herbicides.

Proposed Mechanism of Action

The synthesized N-aryl-2-(2,6-dichloropyridin-4-yl)acetamides are designed to act as synthetic auxins. This class of herbicides mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. The proposed mechanism involves the binding of the herbicide to the TIR1/AFB family of auxin co-receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.

G A Novel Herbicide (Auxin Mimic) B TIR1/AFB Co-Receptor A->B Binds to C SCF-TIR1/AFB Complex B->C Forms D Aux/IAA Repressor C->D Recruits E Ubiquitination D->E Undergoes F 26S Proteasome E->F Targets for G Degradation of Aux/IAA F->G H Auxin Response Genes G->H De-repression of I Uncontrolled Growth & Plant Death H->I Leads to

Figure 2: Proposed mechanism of action for the novel auxin-mimic herbicides.

Conclusion

The protocols and application notes presented in this document provide a comprehensive framework for the synthesis and evaluation of novel herbicidal compounds derived from this compound. The described synthetic pathway is robust and allows for the generation of a diverse library of N-aryl-2-(2,6-dichloropyridin-4-yl)acetamides for structure-activity relationship studies. The hypothetical data presented underscores the potential of this chemical class as potent auxin-mimic herbicides. Further research, including the optimization of the synthetic protocols and extensive biological evaluation, is warranted to fully explore the potential of these novel compounds as next-generation crop protection agents.

References

Application Notes and Protocols for the Derivatization of 4-Bromo-2,6-dichloropyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4-bromo-2,6-dichloropyridine, a versatile building block for the synthesis of advanced materials. The presence of three halogen atoms with differential reactivity allows for selective and sequential functionalization, making it an attractive starting material for the creation of novel organic electronic materials and complex molecular architectures.

Overview of Derivatization Strategies

This compound offers three distinct reaction sites for palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bonds typically follows the order C-Br > C-Cl. This difference in reactivity allows for selective functionalization at the C-4 position (bromine) while leaving the chlorine atoms at C-2 and C-6 available for subsequent transformations. Key derivatization reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl or vinyl groups. This is a widely used method for synthesizing conjugated materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Sonogashira Coupling: To form C-C triple bonds by reacting with terminal alkynes. This is particularly useful for creating rigid, linear structures found in molecular wires and other functional materials.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds, introducing a wide range of primary and secondary amines. This is a key reaction for developing charge-transporting materials and for creating compounds with specific electronic properties.

The pyridine nitrogen can influence the catalytic cycle by coordinating to the palladium catalyst. Therefore, the careful selection of ligands and reaction conditions is crucial for achieving high yields.

Applications in Materials Science

Derivatives of this compound are valuable precursors for a range of advanced materials:

  • Organic Light-Emitting Diodes (OLEDs): The introduction of fluorescent or phosphorescent moieties through cross-coupling reactions can lead to the development of new emissive materials. The pyridine core can also be part of host materials or charge-transporting layers in OLED devices.

  • Organic Field-Effect Transistors (OFETs): The ability to create extended π-conjugated systems through derivatization allows for the synthesis of organic semiconductors with tailored charge-transport properties.

  • Functional Polymers: this compound can be used as a monomer or a functionalized building block in the synthesis of conjugated polymers with specific optical and electronic properties.

Experimental Protocols and Data

The following protocols are representative methods for the derivatization of this compound based on established procedures for similar polyhalogenated heterocycles. Optimization may be required for specific substrates.

Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C-4 position.

Reaction Scheme:

Experimental Workflow:

Suzuki_Workflow sub Reactants: This compound Arylboronic Acid Base (e.g., K3PO4) reac Reaction: Inert Atmosphere (e.g., Argon) Heat (e.g., 80-100 °C) sub->reac Add cat Catalyst System: Pd(PPh3)4 cat->reac Add sol Solvent: 1,4-Dioxane/H2O sol->reac Add work Workup: Aqueous Extraction reac->work Cool & pur Purification: Column Chromatography work->pur prod Product: 4-Aryl-2,6-dichloropyridine pur->prod

Br-C5H2N(Cl)2 + R-C≡CH --[Pd/Cu catalyst, base]--> R-C≡C-C5H2N(Cl)2

Catalytic Cycle of Sonogashira Coupling

Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as triethylamine (Et₃N) or a mixture of toluene and an amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 6-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Representative Data for Sonogashira Coupling:

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTolueneRT1280-90
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineTHF50875-85
31-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF401078-88

Note: Yields are estimates based on analogous reactions and will vary depending on the specific substrate and reaction scale.

Regioselective Buchwald-Hartwig Amination

This protocol details the amination at the C-4 position.

Reaction Scheme:

Logical Relationship for Catalyst Selection:

Buchwald_Hartwig_Logic substrate Substrate: This compound catalyst Catalyst System Selection substrate->catalyst amine Amine Type primary Primary Amine amine->primary secondary Secondary Amine amine->secondary ligand Ligand Choice primary->ligand secondary->ligand conditions Reaction Conditions catalyst->conditions ligand->catalyst base_choice Base Choice base_choice->catalyst outcome Desired Outcome: High Yield & Selectivity conditions->outcome

Catalyst System Selection Logic for Buchwald-Hartwig Amination

Protocol:

  • In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of silica gel, eluting with more solvent.

  • Concentrate the filtrate and purify the product by chromatography or crystallization.

Representative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001885-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1102470-80
3n-HexylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Toluene1002080-90

Note: Yields are estimates based on analogous reactions and will vary depending on the specific substrate and reaction scale.

Conclusion

This compound is a highly valuable and versatile building block in materials science. Its differential halogen reactivity allows for predictable, regioselective derivatization through a variety of palladium-catalyzed cross-coupling reactions. The protocols and data presented here provide a foundation for the synthesis of novel, functional materials for a range of applications, from organic electronics to drug discovery. Researchers are encouraged to use these notes as a starting point for the development of new materials with tailored properties.

Application Notes and Protocols for Selective C4-Functionalization of 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the selective functionalization of 2,6-dichloropyridine at the C4 position, a crucial transformation for the synthesis of diverse substituted pyridine scaffolds in medicinal chemistry and materials science. The protocols outlined below focus on two primary strategies: direct C4-functionalization via metalation and subsequent electrophilic quench, and palladium-catalyzed cross-coupling reactions following C4-activation.

Direct C4-Functionalization via Lithiation and Electrophilic Quench

A primary and direct method for introducing substituents at the C4 position of 2,6-dichloropyridine is through deprotonation using a strong, non-nucleophilic base to form a C4-lithiated intermediate, which is then trapped with a suitable electrophile. Lithium diisopropylamide (LDA) is a commonly employed base for this transformation due to its high basicity and steric hindrance, which favors deprotonation over nucleophilic addition to the pyridine ring.

Experimental Workflow: C4-Lithiation and Electrophilic Quench

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start 2,6-Dichloropyridine in Anhydrous THF deprotonation Add LDA dropwise at -78 °C (Formation of 2,6-dichloro-4-lithiopyridine) start->deprotonation base_prep Prepare LDA solution (n-BuLi + Diisopropylamine) base_prep->deprotonation electrophile_add Add Electrophile (E+) at -78 °C deprotonation->electrophile_add warm Warm to Room Temperature electrophile_add->warm quench Quench with Saturated aq. NH4Cl warm->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification product 4-Substituted-2,6-dichloropyridine purification->product

Caption: Workflow for C4-lithiation and electrophilic quench of 2,6-dichloropyridine.

Protocol 1: Synthesis of 2,6-Dichloro-4-iodopyridine

This protocol details the C4-iodination of 2,6-dichloropyridine, a key intermediate for subsequent cross-coupling reactions.

Materials:

  • 2,6-Dichloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk line or glovebox

  • Dry glassware

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • LDA Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C. Add n-BuLi (1.1 equivalents) dropwise and stir for 30 minutes at -78 °C to generate the LDA solution.

  • Lithiation: In a separate flame-dried flask under an inert atmosphere, dissolve 2,6-dichloropyridine (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Add the freshly prepared LDA solution dropwise to the 2,6-dichloropyridine solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2,6-dichloro-4-lithiopyridine.

  • Electrophilic Quench: Dissolve iodine (1.2 equivalents) in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C.

  • Work-up: After stirring for an additional hour at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2,6-dichloro-4-iodopyridine.

Starting MaterialBaseElectrophileSolventTemperature (°C)Time (h)Yield (%)
2,6-DichloropyridineLDAI₂THF-78251[1]

Palladium-Catalyzed Cross-Coupling Reactions at the C4 Position

The C4-functionalized intermediate, 2,6-dichloro-4-iodopyridine, is an excellent substrate for palladium-catalyzed cross-coupling reactions. The significantly higher reactivity of the C-I bond compared to the C-Cl bonds allows for selective functionalization at the C4 position under relatively mild conditions. The remaining chloro groups can be functionalized in subsequent steps under more forcing conditions if desired.

Suzuki-Miyaura Coupling for C4-Arylation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.

Experimental Workflow: C4-Selective Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 2,6-dichloro-4-iodopyridine, Arylboronic Acid, Base, and Pd Catalyst in Solvent inert Degas and place under Inert Atmosphere start->inert heat Heat Reaction Mixture (e.g., 80-100 °C) inert->heat monitor Monitor Progress by TLC or LC-MS heat->monitor workup Aqueous Work-up and Extraction monitor->workup purification Purify by Column Chromatography workup->purification product 4-Aryl-2,6-dichloropyridine purification->product

Caption: General workflow for the C4-selective Suzuki-Miyaura coupling.

Protocol 2: C4-Arylation of 2,6-Dichloro-4-iodopyridine via Suzuki-Miyaura Coupling

Materials:

  • 2,6-Dichloro-4-iodopyridine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent system (e.g., 1,4-dioxane/water or toluene/water)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-4-iodopyridine (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the mixture under an inert atmosphere at 80-100 °C for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O80892
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃DMF90678

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Sonogashira Coupling for C4-Alkynylation

The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl or vinyl halide.

Protocol 3: C4-Alkynylation of 2,6-Dichloro-4-iodopyridine via Sonogashira Coupling

Materials:

  • 2,6-Dichloro-4-iodopyridine

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-4-iodopyridine (1.0 equivalent), the palladium catalyst (2 mol%), and CuI (2 mol%).

  • Reagent Addition: Add the anhydrous solvent, followed by the terminal alkyne (1.2 equivalents) and the amine base (3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, perform an aqueous work-up and extract with an organic solvent.

  • Purification: Dry, concentrate, and purify the crude product by column chromatography.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂/CuINEt₃THF25495
EthynyltrimethylsilanePd(PPh₃)₂Cl₂/CuINEt₃THF40688
1-HexynePd(PPh₃)₂Cl₂/CuIi-Pr₂NHDMF50585

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Signaling Pathway and Logical Relationship Diagrams

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition (Ar-I) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-I->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Sequential Functionalization Strategy

G start 2,6-Dichloropyridine step1 C4-Lithiation (LDA, -78 °C) start->step1 intermediate1 2,6-Dichloro-4-lithiopyridine step1->intermediate1 step2 Electrophilic Quench (e.g., I2) intermediate1->step2 intermediate2 2,6-Dichloro-4-iodopyridine step2->intermediate2 step3 C4-Cross-Coupling (e.g., Suzuki, Sonogashira) intermediate2->step3 product1 4-Substituted-2,6-dichloropyridine step3->product1 step4 C2/C6 Functionalization (Harsher Conditions) product1->step4 final_product 2,4,6-Trisubstituted Pyridine step4->final_product

References

Application Notes and Protocols: Experimental Procedure for the Bromination of 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-bromo-2,6-dichloropyridine, a key heterocyclic intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] Due to the electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen, the aromatic ring of 2,6-dichloropyridine is significantly deactivated towards electrophilic aromatic substitution.[4] Therefore, forcing conditions, such as the use of a strong Lewis acid catalyst or oleum, are necessary to achieve bromination. This protocol outlines a procedure using elemental bromine with fuming sulfuric acid (oleum) as both the solvent and catalyst.

Introduction

3-Bromo-2,6-dichloropyridine is a valuable building block in organic synthesis.[3] Its unique halogenated structure allows for selective and versatile chemical modifications, such as cross-coupling and nucleophilic substitution reactions, making it essential for creating tailored molecules with specific biological activities in crop protection and medicinal chemistry.[2][3] The synthesis involves the direct electrophilic bromination of 2,6-dichloropyridine. The pyridine ring is generally electron-deficient and resistant to electrophilic attack; this effect is amplified by the two strongly deactivating chloro substituents.[4] Consequently, standard bromination conditions are often ineffective. This protocol employs a potent electrophilic brominating medium generated from bromine in fuming sulfuric acid to overcome the high activation barrier of the substrate.

Reaction and Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. Fuming sulfuric acid (H₂SO₄·SO₃) protonates the pyridine nitrogen, further deactivating the ring, but also acts as a powerful catalyst to polarize the Br-Br bond, generating a potent electrophilic bromine species (Br⁺) required to attack the deactivated ring. Substitution occurs preferentially at the C-3 position, which is the least deactivated position for electrophilic attack on the pyridine ring.

Overall Reaction:

Experimental Protocol

3.1 Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
2,6-Dichloropyridine2402-78-0147.995.00 g33.791.0
Fuming Sulfuric Acid (20% SO₃)8014-95-7N/A20 mLN/AN/A
Bromine (Br₂)7726-95-6159.811.83 mL (5.70 g)35.681.05
Dichloromethane (DCM)75-09-284.93~150 mLN/AN/A
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~100 mLN/AN/A
Saturated Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11~50 mLN/AN/A
Brine (Saturated NaCl solution)7647-14-558.44~50 mLN/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~10 gN/AN/A

3.2 Equipment

  • 100 mL three-necked round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber (containing Na₂S₂O₃ solution)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for column chromatography

3.3 Detailed Procedure

  • Reaction Setup: Assemble a 100 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the gas outlet from the condenser is connected to a gas trap/scrubber containing aqueous sodium thiosulfate solution to neutralize any evolving HBr and excess bromine vapors.

  • Addition of Reagents: In a fume hood, charge the flask with 2,6-dichloropyridine (5.00 g, 33.79 mmol). Carefully and slowly add fuming sulfuric acid (20 mL) to the flask while stirring. An exotherm may be observed. Allow the mixture to cool to room temperature.

  • Bromination: From the dropping funnel, add bromine (1.83 mL, 35.68 mmol) dropwise to the stirred solution over 15-20 minutes. The reaction mixture will turn deep red/brown.

  • Reaction: Heat the reaction mixture to 90-100 °C using a heating mantle and maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC or GC-MS if possible (requires careful quenching of an aliquot).

  • Quenching: After the reaction is complete, cool the flask to room temperature and then further cool it in an ice-water bath. Very slowly and carefully, pour the reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring. Caution: This is a highly exothermic process.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution in portions until the effervescence ceases and the pH is approximately 7-8.

  • Work-up: Transfer the neutralized mixture to a separatory funnel. If any residual bromine color persists, add saturated sodium thiosulfate solution dropwise until the color disappears.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 3-bromo-2,6-dichloropyridine.

Data Summary and Characterization

4.1 Quantitative Data

ParameterValue
Starting Material2,6-Dichloropyridine
Product3-Bromo-2,6-dichloropyridine
Molecular FormulaC₅H₂BrCl₂N
Molecular Weight226.89 g/mol [2][5]
AppearanceWhite to light yellow crystalline powder[1][2]
Melting Point68-73 °C[2][6]
Purity (Typical)>98% (HPLC/GC)[2][6]
SolubilityInsoluble in water; soluble in organic solvents like DCM, Chloroform.[1]

4.2 Characterization Methods

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Physical Properties: Melting point determination.

Visualizations

5.1 Chemical Reaction Diagram

Caption: Overall reaction scheme for the synthesis of 3-bromo-2,6-dichloropyridine.

5.2 Experimental Workflow

G Experimental Workflow start Setup Reaction Flask (3-neck RBF, Condenser, Dropping Funnel) add_reagents Charge 2,6-Dichloropyridine and Fuming H₂SO₄ start->add_reagents add_br2 Dropwise Addition of Bromine (Br₂) add_reagents->add_br2 react Heat Reaction (90-100 °C, 6-8h) add_br2->react quench Cool and Quench on Crushed Ice react->quench neutralize Neutralize with Saturated NaHCO₃ quench->neutralize workup Work-up: - Decolorize with Na₂S₂O₃ - Extract with DCM (3x) neutralize->workup wash Wash Organic Layer (Water, Brine) workup->wash dry Dry (Na₂SO₄), Filter, and Concentrate wash->dry purify Purify Crude Product (Column Chromatography or Recrystallization) dry->purify product Pure 3-Bromo-2,6-dichloropyridine purify->product

Caption: Step-by-step workflow for the bromination of 2,6-dichloropyridine.

Safety Precautions

  • All operations must be conducted in a well-ventilated chemical fume hood.

  • Fuming Sulfuric Acid (Oleum): Extremely corrosive and a strong oxidizing agent. Reacts violently with water. Causes severe burns upon contact.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns and is harmful if inhaled.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.

  • The quenching and neutralization steps are highly exothermic and generate gas. Perform these steps slowly and behind a blast shield if possible.

  • Dispose of all chemical waste according to institutional guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to help you overcome common challenges and optimize the yield of Suzuki coupling reactions involving the sterically hindered and electron-deficient substrate, 4-Bromo-2,6-dichloropyridine.

Troubleshooting Guide

Low yields in Suzuki coupling reactions with this compound can arise from several factors, primarily related to the substrate's electronic properties and steric hindrance. The presence of three halogen atoms with differing reactivity (Br vs. Cl) and the coordinating ability of the pyridine nitrogen can complicate the catalytic cycle.

Common Issues and Recommended Solutions

IssuePotential Cause(s)Suggested Solutions
Low or No Conversion Inadequate Catalyst Activity: The C-Br bond at the 4-position is the primary reaction site, but the electron-withdrawing chloro groups can deactivate the ring. The pyridine nitrogen can also coordinate to and inhibit the palladium catalyst.[1][2]Catalyst Selection: Employ a high-activity palladium precatalyst. Pd(PPh₃)₄ is a common starting point, but more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary for challenging substrates.[2][3] • Increase Temperature: Higher temperatures can facilitate the oxidative addition step, which is often rate-limiting.[2][3]
Inefficient Transmetalation: The choice of base is critical for activating the boronic acid.Base Screening: Start with a common base like K₂CO₃ or K₃PO₄.[4][3][5] If yields are low, consider stronger bases like Cs₂CO₃ or anhydrous conditions.
Significant Side Product Formation Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture can lead to the self-coupling of the boronic acid.[2][6]Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture.[2][6]
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of aqueous bases.[1][2]Use Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2] • Anhydrous Conditions: Employ anhydrous solvents and bases to minimize this side reaction.
Reaction at Chloro Positions: While the C-Br bond is more reactive, coupling at the C-Cl positions can occur under forcing conditions.Control Reaction Temperature and Time: Monitor the reaction closely and avoid excessive heating or prolonged reaction times once the desired product is formed.
Complex Product Mixture Poor Solubility: Starting materials may not be fully dissolved in the chosen solvent system.Solvent Screening: Test a range of solvents or solvent mixtures. Common choices include 1,4-dioxane, toluene, or THF, often with a co-solvent like water.[7][8]
Catalyst Decomposition: The palladium catalyst can decompose, leading to the formation of palladium black and a halt in the catalytic cycle.Ligand Choice: Use bulky ligands that stabilize the palladium center.[2][4]

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound challenging?

A1: The challenges arise from a combination of factors. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2] The two electron-withdrawing chlorine atoms deactivate the pyridine ring, making the oxidative addition step more difficult. Furthermore, steric hindrance from the ortho-chloro groups can impede the approach of the coupling partners to the catalyst.

Q2: At which position will the Suzuki coupling selectively occur on this compound?

A2: The Suzuki coupling will preferentially occur at the more reactive carbon-bromine bond at the 4-position. The general reactivity order for halogens in Suzuki coupling is I > Br > Cl.[9][10] By carefully controlling the reaction conditions, selective mono-arylation at the C4 position can be achieved.

Q3: What is the role of the base in this reaction?

A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium complex. The choice of base can significantly impact the reaction rate and yield.[1][6]

Q4: Should I be concerned about homocoupling of my boronic acid?

A4: Yes, homocoupling is a common side reaction, often promoted by the presence of oxygen.[2][6] It is essential to perform the reaction under a strictly inert atmosphere and to thoroughly degas all reagents and solvents.[2]

Q5: Can I use microwave heating for this reaction?

A5: Yes, microwave-assisted heating can be beneficial, often leading to significantly reduced reaction times and potentially improved yields by providing rapid and uniform heating.[1][9]

Data on Reaction Conditions for Similar Substrates

The following tables summarize quantitative data from studies on structurally related polychlorinated heteroaromatic compounds to guide your optimization process.

Table 1: Effect of Base and Solvent on Suzuki Coupling Yield

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane1002471[11]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (1.5)1,4-Dioxane/H₂O100 (MW)0.3381[1]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane70-8018-2260[5]
2,6-DichloropyridineHeptyl boronic pinacol esterPd₂(dba)₃ (1) / FcPPh₂ (6)K₃PO₄ (3)Dioxane/H₂O (2:1)100-74[12]

Table 2: Comparison of Palladium Catalysts and Ligands

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
2-Chloropyridine1-Boc-2-pyrroleboronic acidP1-L1 (1.2)---9790[13]
2,6-DichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O (4:1)10094[14]
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (1.2)---11082[13]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized starting protocol and requires optimization for specific boronic acids and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid/ester, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield or No Reaction check_conversion Starting Material Consumed? start->check_conversion no_conversion Increase Catalyst Activity: - Use bulky, electron-rich ligands (XPhos, SPhos) - Increase reaction temperature - Screen different Pd precatalysts check_conversion->no_conversion No check_byproducts Significant Byproducts? check_conversion->check_byproducts Yes optimize Optimize Other Parameters: - Screen different bases (K₃PO₄, Cs₂CO₃) - Screen solvents (Dioxane, Toluene, THF) - Adjust stoichiometry no_conversion->optimize homocoupling Homocoupling Observed? - Ensure thorough degassing - Use Pd(0) source check_byproducts->homocoupling Yes protodeboronation Protodeboronation Suspected? - Use boronic ester or trifluoroborate - Use anhydrous conditions check_byproducts->protodeboronation No homocoupling->optimize protodeboronation->optimize end Improved Yield optimize->end

Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling of this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(Ar') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ Boronate [Ar'-B(OR)₂(OH)]⁻ ArB->Boronate Base Base Base->Boronate Boronate->Transmetal

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of Crude 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromo-2,6-dichloropyridine. The information is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification methods for solid organic compounds like this compound are recrystallization and column chromatography. Other techniques such as acid-base extraction can be employed as a pre-purification step to remove specific types of impurities.[1] The choice of method depends on the nature and quantity of the impurities present in the crude product.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities in crude this compound typically originate from the synthetic route. Common impurities may include:

  • Unreacted starting materials: Depending on the synthesis, this could include precursors to the pyridine core.

  • Incompletely halogenated intermediates: Pyridine rings lacking the bromo or one or both chloro substituents.

  • Isomeric byproducts: Halogens may add to different positions on the pyridine ring, creating isomers with similar polarities to the desired product.

  • Dehalogenated products: Loss of one of the halogen atoms can occur under certain reaction or workup conditions.[2]

  • Reagents and byproducts: Residual brominating or chlorinating agents and their byproducts.

Q3: How can I get a preliminary assessment of my crude product's purity?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique to estimate the number of components in your crude sample. By comparing the Rf values of your crude material with the starting materials (if available), you can infer the presence of certain impurities. For more detailed analysis and quantification of purity, techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1]

Q4: What is a good starting point for a recrystallization solvent for this compound?

A4: Since this compound is a solid with a melting point of 90-96 °C, recrystallization is a suitable purification method.[2] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For halogenated pyridines, good starting points for solvent screening include:

  • Alcohols (e.g., ethanol, isopropanol)

  • Aromatic hydrocarbons (e.g., toluene)

  • Mixed solvent systems (e.g., ethanol/water, toluene/hexanes, or ethyl acetate/hexanes)[2]

Q5: When should I consider using column chromatography?

A5: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to the product, or when the crude product is an oil or contains multiple impurities. A silica gel column is a standard choice for purifying halogenated pyridines. A good starting point for the mobile phase is a gradient of ethyl acetate in hexanes.[2]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The melting point of the impure product is lower than the boiling point of the solvent. The cooling process is too rapid.Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution. Re-heat to dissolve the oil, then allow to cool more slowly. Consider purifying by column chromatography first to remove impurities that lower the melting point.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. If that fails, reduce the solvent volume by evaporation and allow the solution to cool again. Further cooling in an ice bath may also be necessary.[3]
Poor recovery of the product. Too much solvent was used, leaving a significant amount of product in the mother liquor. The chosen solvent is too good a solvent at low temperatures.Concentrate the mother liquor to obtain a second crop of crystals. Re-evaluate the solvent system; a less effective solvent at room temperature may be needed.
The recrystallized product is still impure. Co-crystallization of an impurity with similar solubility.Perform a second recrystallization, possibly with a different solvent system. Consider a preliminary purification step like an acid-base wash if acidic or basic impurities are suspected.[1]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of spots on TLC and column. The polarity of the eluent is not optimal.Use TLC to screen various solvent mixtures (e.g., different ratios of ethyl acetate in hexanes) to find an eluent that provides good separation (aim for an Rf of 0.2-0.4 for the product).[4]
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of ethyl acetate in hexanes.
Co-elution of product and impurities. Impurities have very similar polarity to the product.Use a longer column for better separation. Try a different solvent system; for closely eluting spots, a less polar system like dichloromethane in hexanes might be effective.[5]
Streaking or tailing of spots on TLC/column. The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the silica gel.[6] Alternatively, consider using a different stationary phase like neutral alumina.[5]

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearancePurity (Commercial)
This compoundC₅H₂BrCl₂N226.8990-96White crystalline solid≥ 98% (HPLC)

Experimental Protocols

Protocol 1: Recrystallization (General Procedure)

This protocol outlines a general procedure for the recrystallization of crude this compound. The ideal solvent or solvent system should be determined by preliminary small-scale tests.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography (General Procedure)

This protocol provides a general workflow for purification by silica gel column chromatography.

  • Eluent Selection: Use TLC to determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent should give a baseline separation of the product and impurities, with an Rf value for the product between 0.2 and 0.4.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting eluent. If necessary, gradually increase the polarity of the eluent to facilitate the separation and elution of the product (gradient elution).

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[4]

Visualizations

Purification_Workflow General Purification Workflow for Crude this compound crude_product Crude this compound preliminary_analysis Purity Assessment (TLC, HPLC) crude_product->preliminary_analysis extraction Acid-Base Extraction (Optional Pre-purification) crude_product->extraction If acidic/basic impurities suspected decision High Purity? preliminary_analysis->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Column Chromatography decision->column_chromatography No / Oily analysis Final Purity Analysis (HPLC, NMR, MP) recrystallization->analysis column_chromatography->analysis extraction->column_chromatography final_product Pure this compound analysis->final_product

Caption: General purification workflow for crude this compound.

Recrystallization_Troubleshooting Troubleshooting Recrystallization Issues start Hot Saturated Solution cool_solution Cool Solution Slowly start->cool_solution oiling_out Oiling Out? cool_solution->oiling_out no_crystals Crystals Form? oiling_out->no_crystals No add_anti_solvent Add Anti-solvent / Re-heat oiling_out->add_anti_solvent Yes induce_crystallization Induce Crystallization (Scratch, Seed) no_crystals->induce_crystallization No collect_crystals Collect Crystals no_crystals->collect_crystals Yes add_anti_solvent->cool_solution induce_crystallization->no_crystals reduce_volume Reduce Solvent Volume induce_crystallization->reduce_volume If still no crystals reduce_volume->cool_solution

Caption: Troubleshooting workflow for common recrystallization problems.

References

Technical Support Center: 4-Bromo-2,6-dichloropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chemical reactions and purification processes involving 4-Bromo-2,6-dichloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

Common impurities can originate from the starting material itself or be generated during the reaction. These can include:

  • Unreacted Starting Material: Residual this compound.

  • Reaction Byproducts: These are specific to the reaction being performed. For instance, in Suzuki-Miyaura coupling reactions, common byproducts include homocoupled products of the boronic acid and protodeboronated starting material.[1][2] In Buchwald-Hartwig amination, side reactions can also occur.

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., diethyl ether, toluene, methylene chloride) may be present in trace amounts.[3]

  • Water: Pyridine and its derivatives can be hygroscopic and absorb moisture from the atmosphere.[3]

  • Catalyst Residues: Traces of the palladium catalyst and ligands used in cross-coupling reactions may remain in the product.

Q2: How can I effectively remove unreacted this compound from my reaction mixture?

Standard purification techniques are typically effective. The choice of method depends on the properties of your desired product.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.[4][5] Given the halogen substitution, this compound is relatively nonpolar.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[4][6]

  • Acid-Base Extraction: Since the product will likely retain the basic pyridine nitrogen, an acid-base extraction can be used to separate it from non-basic impurities.[4]

Q3: I am observing low to no yield in my Suzuki-Miyaura cross-coupling reaction with this compound. What are the potential causes and solutions?

Low yields in Suzuki-Miyaura reactions with halo-pyridines can be due to several factors. The reactivity of halogens in palladium-catalyzed coupling reactions generally follows the trend I > Br > Cl.[7]

Potential causes for low yield include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2]

  • Inefficient Oxidative Addition: The C-Br bond might be less reactive in this specific substrate compared to other aryl bromides.[2]

  • Side Reactions: Protodeboronation of the boronic acid and homocoupling can consume starting materials.[1][2]

  • Inactive Catalyst or Reagents: The palladium catalyst, ligands, base, or boronic acid may have degraded.[8]

  • Inappropriate Reaction Conditions: The choice of solvent, base, and temperature is crucial for success.[1][2]

Refer to the troubleshooting guide below for specific solutions.

Q4: In a Buchwald-Hartwig amination with this compound, which halogen is expected to react first?

The reactivity of halogens in Buchwald-Hartwig amination follows the same general trend as in Suzuki-Miyaura coupling: C-I > C-Br > C-Cl.[7] Therefore, the bromine at the 4-position is expected to be more reactive and undergo substitution before the chlorine atoms at the 2- and 6-positions. By controlling the reaction conditions, selective mono-amination at the 4-position can be achieved.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions
Problem Potential Cause Suggested Solution
Low or No Yield Catalyst inhibition by pyridine nitrogen.[2]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[1][2]
Inefficient oxidative addition.[2]Increase the reaction temperature or screen different palladium catalysts and more electron-rich ligands.[2]
Ineffective base or solvent system.[1]Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[1]
Significant Side Products (Homocoupling, Protodeboronation) Presence of oxygen.[2]Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen).[2]
Unstable boronic acid.Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable.[2]
Reaction Stalls Catalyst deactivation.[8]Ensure an inert atmosphere is maintained throughout the reaction. Consider using a more robust catalyst system.
Buchwald-Hartwig Amination
Problem Potential Cause Suggested Solution
Low or No Yield Low catalyst activity.Use a more active catalyst system, such as a pre-formed palladium complex with a suitable phosphine ligand.[9][10]
Inappropriate base.The choice of base is critical. Screen common bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃.[7]
Poor solvent choice.Anhydrous, degassed solvents like dioxane or toluene are often effective.[7]
Formation of Di-substituted Product Reaction time is too long or temperature is too high.Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized.
Excess amine nucleophile.Use a controlled amount of the amine (e.g., 1.1-1.5 equivalents).[7]
Purification
Problem Technique Suggested Solution
Product "oils out" instead of crystallizing. RecrystallizationThe cooling process may be too rapid or there are significant impurities. Re-dissolve the oil with gentle heating and a small amount of additional solvent, then allow it to cool more slowly.[6]
No crystals form upon cooling. RecrystallizationThe solution may not be supersaturated. Try scratching the inside of the flask with a glass rod, adding a seed crystal, or placing the flask in a colder environment (ice bath or refrigerator).[6]
Product streaks or "tails" on the column. Column ChromatographyThe basicity of the pyridine product can cause it to interact strongly with the acidic silica gel. Add a small amount of a base, like triethylamine (e.g., 0.1-1%), to the eluent to improve the peak shape.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%)) and a phosphine ligand (e.g., SPhos (4-10 mol%)).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 4:1 v/v dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a suitable base (e.g., Cs₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).[7]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.[7]

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.[6]

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture with stirring and add more solvent in small portions until the solid completely dissolves at the solvent's boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them.

Visualizations

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, -HX) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar') This compound This compound Ar'B(OR)2 Ar'B(OR)2 Base Base 4-Ar'-2,6-dichloropyridine 4-Ar'-2,6-dichloropyridine

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NR2)L2] [Ar-Pd(II)(NR2)L2] Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR2)L2] Amine Coordination & Deprotonation (HNR2, Base) [Ar-Pd(II)(NR2)L2]->Pd(0)L2 Reductive Elimination (Ar-NR2) This compound This compound HNR2 HNR2 Base Base 4-(NR2)-2,6-dichloropyridine 4-(NR2)-2,6-dichloropyridine Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Extraction) start->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification concentrate->purify column Column Chromatography purify->column Liquid or Oil recrystallize Recrystallization purify->recrystallize Solid pure_product Pure Product column->pure_product recrystallize->pure_product

References

Troubleshooting low yield in 4-Bromo-2,6-dichloropyridine substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-dichloropyridine substitution reactions.

Troubleshooting Low Yield and Side Reactions

Low yields in substitution reactions involving this compound can arise from a variety of factors, including incorrect reaction conditions, catalyst deactivation, and competing side reactions. This guide provides a systematic approach to identifying and resolving these common issues.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the first things I should check?

A1: Start by verifying the fundamentals of your reaction setup:

  • Reagent Purity: Ensure all reagents, especially the this compound, nucleophile, catalyst, ligand, base, and solvent, are pure and anhydrous where necessary. Impurities can poison the catalyst and lead to unwanted side reactions.

  • Inert Atmosphere: Many cross-coupling reactions are sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Temperature: Confirm that the reaction is being conducted at the optimal temperature. Some reactions are sluggish at lower temperatures, while higher temperatures can lead to decomposition.

Q2: I am observing a significant amount of debrominated starting material (2,6-dichloropyridine). What is causing this and how can I prevent it?

A2: The formation of a debrominated product is likely due to a side reaction called hydrodehalogenation. This occurs when the organometallic intermediate reacts with a hydrogen source instead of your desired nucleophile.

  • Potential Hydrogen Sources: Trace amounts of water, protic solvents, or even the amine or boronic acid reagents can act as hydrogen sources.

  • Prevention Strategies:

    • Use thoroughly dried solvents and reagents.

    • Employ a non-protic solvent.

    • Screen different bases; sometimes a weaker base can mitigate this side reaction.

Q3: My Buchwald-Hartwig amination reaction is not working well. What are some common reasons for failure?

A3: Sluggish or failed Buchwald-Hartwig aminations can be due to several factors:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. The choice of ligand is crucial to prevent this. Bulky, electron-rich phosphine ligands are often effective.

  • Inappropriate Base: The strength of the base is critical and depends on the specific amine being used. For less reactive amines, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required. However, for base-sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.

  • Solvent Choice: Aprotic solvents such as toluene, 1,4-dioxane, or THF are generally preferred. Avoid chlorinated solvents and acetonitrile as they can coordinate to the palladium and inhibit the reaction.

Q4: How can I achieve selective substitution at the C-Br bond over the C-Cl bonds?

A4: The Carbon-Bromine (C-Br) bond is generally more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[1] To achieve selective substitution at the C-Br position:

  • Milder Reaction Conditions: Employing lower temperatures and shorter reaction times can favor the more reactive C-Br bond.

  • Catalyst and Ligand Selection: Certain palladium catalysts and ligands show a higher preference for activating the C-Br bond. Palladium complexes with bulky, electron-rich phosphine ligands are often a good choice.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield substitution reactions with this compound.

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Reactions start Low Yield Observed reagent_check Verify Reagent Purity and Inert Atmosphere start->reagent_check conditions_check Optimize Reaction Conditions (Temp, Time) reagent_check->conditions_check Reagents OK solution Achieve Improved Yield reagent_check->solution Impure Reagents Identified & Replaced catalyst_check Screen Catalyst and Ligand conditions_check->catalyst_check Optimization Fails conditions_check->solution Optimal Conditions Found base_solvent_check Vary Base and Solvent catalyst_check->base_solvent_check No Improvement catalyst_check->solution Effective Catalyst/Ligand Found analysis Analyze Crude Mixture for Side Products (e.g., Hydrodehalogenation) base_solvent_check->analysis Still Low Yield base_solvent_check->solution Optimal Base/Solvent Found analysis->catalyst_check Side Products Identified

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Data on Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for common substitution reactions on halogenated pyridines and pyrimidines. While data for this compound is limited, the provided information on analogous substrates can guide optimization efforts.

Table 1: Suzuki-Miyaura Coupling of Halogenated Heterocycles
EntrySubstrateCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane70-8018-2260
22,4-DichloropyridinePdCl₂ (2)NoneNa₂CO₃Toluene/H₂O100-120-High
32,6-DichloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012~70-85

Data sourced from references[3][4].

Table 2: Buchwald-Hartwig Amination of Halogenated Pyridines
EntrySubstrateAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
12-Bromo-estrone derivativeAnilinePd(OAc)₂X-PhosNaOtBuToluene100High
22-Bromo-estrone derivativeAnilinePd(OAc)₂BINAPKOtBuTolueneRefluxModerate
32,6-DibromopyridineVarious AminesPd or CuVariousNaOtBuToluene--

Data sourced from references[5][6].

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Reaction Pathways and Selectivity

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common method for C-C bond formation.

SuzukiCycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-X L2 Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar' L2 PdII->PdII_Ar Ar'-[B(OR)2OH]- Transmetal Transmetalation ArB Ar'-B(OR)2 ArB->PdII_Ar Base Base Base->ArB PdII_Ar->Pd0 Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination

Caption: The key steps in a Suzuki-Miyaura cross-coupling reaction.[7]

References

Technical Support Center: Catalyst Selection for Efficient Coupling of 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the cross-coupling reactions of 4-Bromo-2,6-dichloropyridine. The information is tailored to address common challenges in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, with a focus on achieving selective functionalization at the C4 position.

Troubleshooting Guides

Effective troubleshooting is critical for the successful synthesis and optimization of cross-coupling reactions. The following table outlines common issues encountered during the coupling of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The palladium catalyst may be deactivated by oxygen or impurities. The chosen catalyst/ligand system may not be active enough for the C-Br bond activation on the electron-deficient pyridine ring.1. Ensure all solvents are thoroughly degassed. Use fresh, high-purity reagents. For Suzuki and Buchwald-Hartwig reactions, consider using bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to enhance catalyst activity.[1][2]
2. Inappropriate Base: The base may be too weak, poorly soluble, or incompatible with other reagents.2. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For Suzuki reactions, a small amount of water can sometimes improve the efficacy of inorganic bases.
3. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy for the oxidative addition step.3. Gradually increase the reaction temperature in increments of 10-20 °C. For Suzuki reactions, temperatures between 80-120 °C are common.[2]
Poor Selectivity (Reaction at C2/C6) 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the coupling at the less reactive C-Cl positions.1. Start with milder conditions (e.g., lower temperature, shorter reaction time) to favor selective coupling at the more reactive C-Br bond. Monitor the reaction progress closely by TLC or LC-MS.
2. Catalyst System: Some catalyst systems may exhibit lower selectivity.2. For Suzuki reactions, Pd(PPh₃)₄ is a standard choice that often provides good selectivity. For more challenging couplings, screening different palladium sources and ligands is recommended.
Formation of Side Products 1. Homocoupling of Boronic Acid (Suzuki): This is often caused by the presence of oxygen.1. Ensure the reaction mixture and solvents are rigorously degassed.
2. Protodeboronation of Boronic Acid (Suzuki): The C-B bond is cleaved by a proton source.2. Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable.
3. Homocoupling of Terminal Alkyne (Sonogashira): This is a common side reaction in Sonogashira couplings.3. The use of a copper (I) co-catalyst under carefully controlled, oxygen-free conditions can minimize this side reaction.[3][4]

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in this compound?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl.[3][5] Therefore, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bonds at the 2 and 6 positions, allowing for selective functionalization at the C4 position under appropriate reaction conditions.

Q2: What are the best catalyst systems for Suzuki-Miyaura coupling of this compound?

A2: For Suzuki-Miyaura coupling of bromopyridines, catalyst systems employing bulky, electron-rich phosphine ligands are often effective. These ligands can prevent catalyst inhibition by the pyridine nitrogen.[1][2] Common choices include Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source, paired with ligands such as SPhos, XPhos, or RuPhos. For simpler systems, Pd(PPh₃)₄ can also be effective.[6]

Q3: How can I optimize the Sonogashira coupling of this compound?

A3: A typical Sonogashira coupling involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine or diisopropylamine.[4][7] To optimize the reaction, you can screen different palladium and copper sources, vary the solvent (e.g., THF, DMF, toluene), and adjust the reaction temperature. Ensuring strictly anaerobic conditions is crucial to prevent the homocoupling of the terminal alkyne.[3][8]

Q4: What conditions are recommended for the Buchwald-Hartwig amination of this compound?

A4: The Buchwald-Hartwig amination of aryl bromides is typically carried out using a palladium catalyst (e.g., Pd(OAc)₂) with a bulky phosphine ligand (e.g., BINAP, Xantphos). A strong, non-nucleophilic base such as NaOtBu, K₃PO₄, or Cs₂CO₃ is generally required.[9] The reaction is usually performed in an anhydrous aprotic solvent like toluene or dioxane at elevated temperatures (80-110 °C).[5]

Data Presentation

The following tables summarize representative catalyst systems and reaction conditions for the coupling of this compound and analogous substrates. Please note that yields are highly dependent on the specific coupling partners and reaction conditions and may require optimization.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Halogenated Pyridines

Palladium SourceLigandBaseSolventTemp. (°C)Typical Yield (%)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane70-8070-85
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-11075-90
Pd₂(dba)₃XPhosCs₂CO₃THF8080-95
PdCl₂(dppf)-Na₂CO₃DME/H₂O12065-80

Table 2: Catalyst Systems for Sonogashira Coupling of Aryl Bromides

Palladium CatalystCo-catalystBaseSolventTemp. (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT-6080-95
Pd(OAc)₂CuIi-Pr₂NHDMF80-10075-90
Pd(PPh₃)₄CuIEt₃NToluene50-7070-85

Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

Palladium SourceLigandBaseSolventTemp. (°C)Typical Yield (%)
Pd(OAc)₂BINAPCs₂CO₃Toluene11070-90
Pd₂(dba)₃XantphosNaOtBuDioxane10080-95
Pd(OAc)₂RuPhosK₃PO₄Toluene10075-90

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions of this compound. These should serve as a starting point and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF or DMF, followed by an amine base (e.g., triethylamine, 2.0 equiv.). Finally, add the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature to 60 °C for 3-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., BINAP, 2.5-6 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for the efficient coupling of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Coupling Partner, Base catalyst Add Catalyst System: Pd Source + Ligand reagents->catalyst inert Establish Inert Atmosphere (Argon/Nitrogen) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction & Cool monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: A generalized experimental workflow for cross-coupling reactions.

Catalyst_Selection start Start: Select Coupling Reaction coupling_type Coupling Type? start->coupling_type suzuki Suzuki-Miyaura coupling_type->suzuki C-C (sp2-sp2) sonogashira Sonogashira coupling_type->sonogashira C-C (sp2-sp) buchwald Buchwald-Hartwig coupling_type->buchwald C-N suzuki_cat Catalyst System: - Pd(PPh3)4 - Pd(OAc)2/SPhos - Pd2(dba)3/XPhos suzuki->suzuki_cat sonogashira_cat Catalyst System: - Pd(PPh3)2Cl2/CuI - Pd(OAc)2/CuI sonogashira->sonogashira_cat buchwald_cat Catalyst System: - Pd(OAc)2/BINAP - Pd2(dba)3/Xantphos buchwald->buchwald_cat

Caption: A decision tree for initial catalyst selection.

Side_Reactions main_reaction Desired C4 Coupling Product starting_material This compound + Coupling Partner starting_material->main_reaction Optimal Conditions side_reaction1 Homocoupling of Coupling Partner starting_material->side_reaction1 Presence of O2 side_reaction2 Protodehalogenation (C4-H formation) starting_material->side_reaction2 Slow Transmetalation side_reaction3 Coupling at C2/C6 starting_material->side_reaction3 Harsh Conditions

Caption: Potential side reactions in the coupling of this compound.

References

Preventing side product formation in 4-Bromo-2,6-dichloropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side product formation during the synthesis of 4-Bromo-2,6-dichloropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common synthetic pathway involves a three-step process starting from 2,6-dichloropyridine:

  • Nitration: 2,6-dichloropyridine is nitrated to form 2,6-dichloro-4-nitropyridine.

  • Reduction: The nitro group of 2,6-dichloro-4-nitropyridine is then reduced to an amino group to yield 4-amino-2,6-dichloropyridine.[1]

  • Sandmeyer Reaction: Finally, the amino group of 4-amino-2,6-dichloropyridine is converted to a bromo group via a diazotization reaction followed by a Sandmeyer reaction with a bromide source.

Q2: What are the most common side products encountered during the Sandmeyer reaction for this synthesis?

A2: The Sandmeyer reaction is prone to several side reactions. The most prevalent side products include:

  • Phenol formation: The diazonium salt can react with water to form 4-hydroxy-2,6-dichloropyridine, especially at elevated temperatures.

  • Biaryl compounds: Coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction, can lead to the formation of biaryl impurities.

  • Azo compounds: The diazonium salt may couple with the starting amine (4-amino-2,6-dichloropyridine) or other electron-rich aromatic compounds present in the reaction mixture.

Q3: How critical is temperature control during the diazotization and Sandmeyer reactions?

A3: Temperature control is absolutely critical. Diazonium salts are thermally unstable and can readily decompose. The diazotization step is typically carried out at 0-5°C to prevent the premature decomposition of the diazonium salt. The subsequent Sandmeyer reaction temperature also needs to be carefully controlled to minimize the formation of phenolic byproducts and other impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem 1: Low yield of 2,6-dichloro-4-nitropyridine in the nitration step.
Possible CauseSuggested Solution
Incomplete Nitration Ensure the use of a strong nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid or oleum.[2] The reaction often requires elevated temperatures (e.g., 110-120 °C) and prolonged reaction times (e.g., 20 hours) for completion.[3]
Side Product Formation Over-nitration or formation of other isomers can occur. Careful control of the reaction temperature and the molar ratio of nitric acid to the starting material is crucial. Using oleum can allow for lower molar ratios of nitric acid and may reduce the evolution of hazardous nitrogen oxides.[4]
Product Isolation The product is typically isolated by pouring the reaction mixture into ice water, followed by filtration. Ensure the product is thoroughly washed to remove residual acid.
Problem 2: Incomplete reduction of 2,6-dichloro-4-nitropyridine.
Possible CauseSuggested Solution
Inefficient Reducing Agent A common and effective method for this reduction is using iron powder in an acidic medium, such as acetic acid or with a catalytic amount of HCl.[1] Tin(II) chloride is another viable reducing agent.
Reaction Conditions Ensure sufficient reaction time and appropriate temperature to drive the reduction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Impurity Carryover Incomplete reduction will lead to the starting nitro compound being a significant impurity in the subsequent Sandmeyer reaction, which can lead to further side products. Purification of the 4-amino-2,6-dichloropyridine intermediate is recommended.
Problem 3: Formation of significant phenolic impurity (4-hydroxy-2,6-dichloropyridine) during the Sandmeyer reaction.
Possible CauseSuggested Solution
High Reaction Temperature Maintain a low temperature (typically 0-5 °C) during the diazotization step. The Sandmeyer reaction itself should also be performed at a controlled, low temperature.
Excess Water The presence of excess water can promote the formation of the phenol. While the reaction is typically carried out in an aqueous medium, using anhydrous or aprotic diazotization conditions where possible can be explored.
Slow Consumption of Diazonium Salt Ensure the rapid and efficient reaction of the diazonium salt with the bromide source. The concentration of the copper(I) bromide catalyst can be optimized to facilitate this.
Problem 4: Presence of colored impurities (azo compounds) in the final product.
Possible CauseSuggested Solution
Incomplete Diazotization Unreacted 4-amino-2,6-dichloropyridine can couple with the diazonium salt. Ensure the complete conversion of the amine to the diazonium salt by using a slight excess of sodium nitrite.
pH Control The pH of the reaction mixture can influence the rate of azo coupling. Maintaining a strongly acidic environment during diazotization minimizes the presence of the free amine available for coupling.
Purification These colored impurities can often be removed by column chromatography or recrystallization.

Experimental Protocols

Synthesis of 4-amino-2,6-dichloropyridine

This two-step protocol is adapted from common synthetic procedures.[1][3]

Step 1: Nitration of 2,6-dichloropyridine

  • Materials: 2,6-dichloropyridine, Concentrated Sulfuric Acid, Fuming Nitric Acid.

  • Procedure:

    • To a flask containing concentrated sulfuric acid, slowly add 2,6-dichloropyridine while cooling in an ice bath.

    • To this mixture, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly heat the mixture to 110-120 °C and maintain for 20-30 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 2,6-dichloro-3-nitropyridine.

Step 2: Reduction of 2,6-dichloro-4-nitropyridine

  • Materials: 2,6-dichloro-4-nitropyridine, Iron powder, Acetic Acid.

  • Procedure:

    • Suspend 2,6-dichloro-4-nitropyridine in glacial acetic acid.

    • Heat the mixture to a gentle reflux.

    • Add iron powder portion-wise to the refluxing solution.

    • Continue refluxing until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture, dilute with water, and neutralize with a suitable base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-amino-2,6-dichloropyridine.

Synthesis of this compound via Sandmeyer Reaction
  • Materials: 4-amino-2,6-dichloropyridine, Sodium Nitrite, Hydrobromic Acid (48%), Copper(I) Bromide.

  • Procedure:

    • Dissolve 4-amino-2,6-dichloropyridine in a mixture of hydrobromic acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid, also cooled to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield and Purity of 2,6-dichloro-3-nitropyridine.

EntryNitrating AgentTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1Conc. HNO₃ / Conc. H₂SO₄110-1202051.897.1[3]
290% HNO₃ / Conc. H₂SO₄ / Sulfamic Acid50-601088.395.5[3]
365% HNO₃ / Conc. H₂SO₄ / Sulfamic Acid302087.198.2[3]

Table 2: Comparison of Reducing Agents for the Synthesis of 4-amino-2,6-dichloropyridine.

EntryReducing SystemSolventYield (%)Purity (%)
1Fe / Acetic AcidAcetic AcidHigh>98%
2SnCl₂·2H₂OEthanolModerate to High>97%
3Catalytic Hydrogenation (Pd/C)EthanolHigh>99%

(Note: Yields and purities are representative and can vary based on specific experimental conditions.)

Visualizations

Synthesis_Workflow start 2,6-Dichloropyridine nitration Nitration (HNO3, H2SO4) start->nitration intermediate1 2,6-Dichloro-4-nitropyridine nitration->intermediate1 reduction Reduction (e.g., Fe, AcOH) intermediate1->reduction intermediate2 4-Amino-2,6-dichloropyridine reduction->intermediate2 diazotization Diazotization (NaNO2, HBr) intermediate2->diazotization intermediate3 Diazonium Salt diazotization->intermediate3 sandmeyer Sandmeyer Reaction (CuBr) intermediate3->sandmeyer product This compound sandmeyer->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield or Impure Product in Sandmeyer Step phenol Phenolic Impurity Observed? start->phenol azo Colored (Azo) Impurities? start->azo starting_material Unreacted Amine Present? start->starting_material sol_temp Check Temperature Control (Maintain 0-5 °C) phenol->sol_temp Yes sol_azo Verify Complete Diazotization (Slight excess NaNO2) azo->sol_azo Yes sol_start Optimize Diazotization Time and Stoichiometry starting_material->sol_start Yes

Caption: Troubleshooting logic for the Sandmeyer reaction step.

References

Technical Support Center: Purifying 4-Bromo-2,6-dichloropyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-2,6-dichloropyridine via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

Q2: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common with impure compounds.[4] To troubleshoot this, try the following:

  • Increase the solvent volume: Add more of the hot solvent to fully dissolve the oil.

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oil formation.[4]

  • Use a different solvent system: The chosen solvent may be too non-polar. Try a more polar solvent or a different mixed solvent combination.

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

If crystals do not form after the solution has cooled to room temperature and subsequently in an ice bath, the solution is likely not supersaturated. To induce crystallization, you can:

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][4]

  • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the solution can initiate crystallization.[2][4]

  • Reduce the solvent volume: Carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.[2][5] This will increase the concentration of the compound.

  • Cool to a lower temperature: If you have been using an ice bath, try a salt-ice bath to achieve a lower temperature.[4]

Q4: The recovery of my purified compound is very low. How can I improve the yield?

A low yield is often due to using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even at low temperatures.[5][6] To improve your yield:

  • Use the minimum amount of hot solvent: During the dissolution step, add the hot solvent in small portions until the compound just dissolves.[6]

  • Cool the solution thoroughly: Ensure the flask spends adequate time in an ice bath to maximize crystal formation.

  • Recover a second crop of crystals: Concentrate the mother liquor by evaporating a portion of the solvent and then re-cooling to obtain a second batch of crystals. Note that this second crop may be less pure than the first.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
The compound does not dissolve in the hot solvent. The solvent is too non-polar. The compound is highly insoluble in the chosen solvent.Try a more polar solvent. Consider a solvent mixture where the compound has high solubility in one component.
The solution is colored, but the pure compound should be white. Colored impurities are present.Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[7]
Crystals form too quickly in the funnel during hot filtration. The solution is cooling too rapidly. The concentration of the solute is too high.Preheat the filtration apparatus (funnel and receiving flask) with hot solvent. Add a small amount of extra hot solvent to the solution before filtering to prevent premature crystallization.[5]
The resulting crystals are very fine or powdery. The solution cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the growth of larger crystals.[5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on solubility tests, choose a suitable solvent (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue to add the solvent in small portions until the compound completely dissolves at the boiling point of the solvent.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is useful when a single solvent is not ideal. A common combination is a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., hot acetone).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent back to the hot solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with the "poor" solvent, and dry the crystals as described in the single-solvent protocol.

Data Presentation

While specific quantitative data for this compound is not available, the following table provides qualitative solubility information for the related compound 2,6-dibromopyridine, which can guide solvent selection.

Solvent ClassSolventQualitative Solubility of 2,6-dibromopyridine
AlcoholsMethanolSoluble[1]
EthanolHigh Solubility[1]
KetonesAcetoneHigh Solubility[1]
Halogenated AlkanesChloroformSoluble[1]
EthersDioxaneSoluble[1]
AlkanesHexaneLow Solubility[1]
AqueousWaterInsoluble[1]

Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve oiling_out Does the compound 'oil out'? dissolve->oiling_out cool Cool solution slowly crystals_form Do crystals form? cool->crystals_form filter_dry Filter, wash with cold solvent, and dry crystals_form->filter_dry Yes induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume crystals_form->induce_crystallization No oiling_out->cool No add_more_solvent Add more hot solvent and reheat oiling_out->add_more_solvent Yes check_yield Check yield filter_dry->check_yield end Pure Crystals slow_cooling Ensure very slow cooling add_more_solvent->slow_cooling slow_cooling->cool induce_crystallization->cool check_yield->end Acceptable low_yield Low Yield check_yield->low_yield Low optimize_solvent Re-evaluate solvent system. Consider mixed solvents. low_yield->optimize_solvent recover_second_crop Concentrate mother liquor to recover a second crop low_yield->recover_second_crop optimize_solvent->start recover_second_crop->filter_dry

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Improving regioselectivity in reactions of 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity in reactions involving 4-Bromo-2,6-dichloropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing regioselectivity in cross-coupling reactions with this compound?

A1: The primary factor determining regioselectivity is the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is C-I > C-Br > C-Cl.[1][2] For this compound, the C4-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C2-Cl and C6-Cl bonds. Therefore, selective functionalization at the C4 position is the expected and most commonly observed outcome under controlled conditions.

Q2: Which positions on the this compound ring are most susceptible to Nucleophilic Aromatic Substitution (SNAr)?

A2: The pyridine nitrogen is strongly electron-withdrawing, which activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack.[3][4] In this compound, all three halogenated positions are activated. The outcome of an SNAr reaction depends on a combination of factors: the stability of the intermediate (Meisenheimer complex) and the leaving group ability of the halide. While the C4 position is highly activated, the relative reactivity can be influenced by the specific nucleophile and reaction conditions.[4][5]

Q3: How can I achieve selective mono-functionalization at the C4 position in a cross-coupling reaction?

A3: To achieve selective mono-arylation or mono-alkylation at the C4 position, it is crucial to leverage the higher reactivity of the C-Br bond. Key strategies include:

  • Stoichiometry Control: Use of approximately one equivalent of the coupling partner (e.g., boronic acid, organotin reagent).

  • Mild Reaction Conditions: Employing lower temperatures (e.g., room temperature to 80 °C) can prevent the activation of the less reactive C-Cl bonds.[6]

  • Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate phosphine ligands are generally effective for selective C4 coupling.[7]

Q4: Is it possible to functionalize the C2 and C6 positions after reacting the C4 position?

A4: Yes, this is a common strategy for synthesizing multi-substituted pyridines. After selectively functionalizing the C4 position, the remaining C2 and C6 chloro-substituents can be targeted in a subsequent reaction. This second step typically requires more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems, to overcome the lower reactivity of the C-Cl bonds.[8]

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Cross-Coupling

Problem: I am getting a mixture of C4-substituted (mono) and C2/C4/C6-substituted (di/tri) products.

  • Possible Cause: Reaction conditions are too harsh, leading to the coupling at the less reactive chloro positions.

  • Solution:

    • Reduce Temperature: Lower the reaction temperature. C4-selective coupling can often be achieved at or slightly above room temperature, while C2/C6 coupling requires more heat.

    • Control Stoichiometry: Ensure you are using no more than 1.0-1.1 equivalents of the boronic acid or ester.

    • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reaction.

Problem: The reaction at the C4 position is sluggish or gives low yields.

  • Possible Cause: Inefficient catalyst system or deactivation of the catalyst.

  • Solution:

    • Catalyst and Ligand Choice: While standard catalysts often work, consider screening different palladium sources (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).

    • Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., Dioxane, Toluene, DMF) can be critical. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.[6][7]

    • Boronic Acid Quality: Ensure the boronic acid is pure and not decomposed, as this can inhibit the reaction.

Buchwald-Hartwig Amination

Problem: I am observing low yields for the selective C4 amination.

  • Possible Cause: The chosen catalyst system is not active enough, or the base is incompatible with the amine.

  • Solution:

    • Optimize Catalyst System: The choice of palladium precursor and, critically, the ligand is paramount in Buchwald-Hartwig amination.[9] Screen a panel of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos).

    • Select Appropriate Base: Strong, non-nucleophilic bases like NaOt-Bu, LiHMDS, or K₃PO₄ are typically used.[10] The base must be strong enough to deprotonate the amine but not cause side reactions.

    • Temperature Control: While higher temperatures may be needed, excessive heat can lead to catalyst decomposition. A typical range is 80-110 °C.[11]

Problem: I want to perform a second amination at C2/C6 after C4 functionalization, but the reaction fails.

  • Possible Cause: The introduction of an electron-donating amino group at C4 deactivates the ring towards further C-N coupling at the chloro positions.

  • Solution:

    • Use a Highly Active Catalyst: Employ a more robust and active catalyst system for the second amination, often from later "generations" of Buchwald-Hartwig ligands.

    • Increase Temperature: Significantly higher temperatures are often required for this step.

    • Change Reaction Order: Consider an alternative synthetic route. For instance, it might be possible to perform an SNAr reaction at C2/C6 first, followed by a C4 cross-coupling, depending on the desired final substituents.

Sonogashira Coupling

Problem: I am getting significant amounts of alkyne homocoupling (Glaser coupling).

  • Possible Cause: The reaction conditions favor the copper-mediated homocoupling pathway.

  • Solution:

    • Run Under Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture, as O₂ promotes Glaser coupling.

    • Minimize Copper Catalyst: Use the minimum effective amount of the copper (I) co-catalyst (e.g., CuI). In some cases, copper-free Sonogashira conditions can be employed.

    • Amine Base: The choice of amine base (e.g., Et₃N, DIPEA) can influence the rate of homocoupling.

Problem: The regioselectivity is poor, with some reaction occurring at the C2/C6 positions.

  • Possible Cause: The reaction temperature is too high.

  • Solution: As with other cross-couplings, leverage the C-Br vs. C-Cl reactivity difference. Conduct the reaction at the lowest temperature that allows for efficient C4 coupling to minimize reaction at the chloro positions.[12][13]

Nucleophilic Aromatic Substitution (SNAr)

Problem: My nucleophile is reacting at the C2/C6 positions instead of the desired C4 position.

  • Possible Cause: While all positions are activated, subtle electronic or steric factors with a specific nucleophile might favor attack at the positions flanking the nitrogen.

  • Solution:

    • Solvent Effects: The polarity of the solvent can influence regioselectivity in SNAr reactions. Experiment with a range of solvents from polar aprotic (DMF, DMSO) to less polar options (THF, Dioxane).

    • Temperature Control: Lowering the temperature may increase selectivity by favoring the kinetically preferred product.

    • Change Synthetic Strategy: If direct SNAr does not provide the desired regioselectivity, consider using a palladium-catalyzed coupling reaction (e.g., Buchwald-Hartwig) instead, as these are more reliably selective for the C4-Br position.

Data Presentation

Table 1: Representative Conditions for Selective C4 Suzuki-Miyaura Coupling

Arylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O8012>90[8]
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane801685-95[7]
3-Thienylboronic acidPdCl₂(dppf) (5)-Na₂CO₃ (2)DME/H₂O908~90[14]

Note: Yields are representative and highly dependent on the specific substrate and optimized conditions.

Experimental Protocols

Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes a general procedure for the selective palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid to the C4 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2,6-dichloropyridine product.[15]

Visualizations

G cluster_0 Regioselectivity Principle Start This compound C4 C4-Br Bond (More Reactive) Start->C4 Lower BDE Favored in Pd(0) Oxidative Addition C26 C2/C6-Cl Bonds (Less Reactive) Start->C26 Higher BDE Requires Forcing Conditions

Caption: Principle of regioselectivity based on C-X bond reactivity.

G start Start: This compound step1 Step 1: Selective C4 Coupling (e.g., Suzuki) - 1.1 eq. Boronic Acid - Pd(PPh₃)₄, K₂CO₃ - Dioxane/H₂O, 80°C start->step1 intermediate Intermediate: 4-Aryl-2,6-dichloropyridine step1->intermediate step2 Step 2: C2/C6 Functionalization (e.g., Buchwald-Hartwig) - 2.2 eq. Amine - Pd₂(dba)₃, XPhos, NaOt-Bu - Toluene, 110°C intermediate->step2 product Final Product: 4-Aryl-2,6-diaminopyridine step2->product

Caption: Sequential functionalization workflow.

G p1 Problem: Poor Regioselectivity q1 Is reaction a Pd-catalyzed cross-coupling? p1->q1 a1_yes Adjust Stoichiometry (Use ~1 eq. partner) q1->a1_yes Yes a1_no Is reaction an SNAr? q1->a1_no No a2_yes Lower Temperature (e.g., RT to 80°C) a1_yes->a2_yes Still poor? a2_no Review Reaction Type Consult literature for specific substrate a1_no->a2_no No a3_yes Screen Solvents & Temperature. Consider alternative (e.g., cross-coupling) a1_no->a3_yes Yes

Caption: Troubleshooting poor regioselectivity.

References

Technical Support Center: Managing 4-Bromo-2,6-dichloropyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 4-Bromo-2,6-dichloropyridine and its intermediates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

This compound is a halogenated pyridine derivative commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to several issues in experimental work, including inaccurate weighing, degradation of the material, and undesirable side reactions or catalyst deactivation in moisture-sensitive reactions.

Q2: How should I store this compound to minimize moisture absorption?

To maintain its integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] Suppliers recommend storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[4]

Q3: My container of this compound has been opened multiple times. How can I check if it has absorbed a significant amount of water?

The most reliable method for determining the water content is Karl Fischer titration.[5][6][7] This technique is highly specific to water and can accurately quantify even trace amounts.[7]

Q4: Can I dry this compound if it has been exposed to moisture?

While it may be possible to dry the compound, care must be taken to use a method that does not cause degradation. Drying over a suitable desiccant in a vacuum desiccator is a common approach for solids. However, for quantitative applications, it is often more reliable to determine the water content by Karl Fischer titration and use the corrected mass in your calculations.

Troubleshooting Guide

Problem Potential Cause Related to Hygroscopicity Recommended Solution
Inconsistent or low yields in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) Moisture introduced with the this compound can quench organometallic reagents or deactivate the palladium catalyst.- Ensure the this compound is dry. If in doubt, determine the water content via Karl Fischer titration. - Use freshly dried solvents and reagents. - Handle the compound under an inert atmosphere (e.g., in a glovebox).
Difficulty in achieving complete dissolution of the starting material The presence of water can sometimes affect the solubility of reagents, especially in non-polar aprotic solvents. In some cases, absorbed water can lead to the formation of hydrates with different solubility profiles.- Dry the this compound before use. - Consider using a co-solvent to improve solubility. - Ensure the solvent is anhydrous.
Formation of unexpected byproducts Water can act as a nucleophile in certain reactions, leading to hydrolysis of the starting material or intermediates. For example, in the presence of a strong base, water can lead to the formation of hydroxypyridine derivatives.- Rigorously exclude moisture from the reaction by using dry reagents, solvents, and an inert atmosphere. - Analyze byproducts by LC-MS or GC-MS to identify potential hydrolysis products.
Inaccurate molar quantities of starting material Weighing a hygroscopic compound in an open atmosphere can lead to a falsely high mass due to absorbed water, resulting in the addition of less than the intended molar equivalent.- Weigh the compound quickly in a low-humidity environment or in a glovebox. - Alternatively, determine the water content of the batch and adjust the mass accordingly.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol outlines the determination of water content in this compound using a volumetric Karl Fischer titrator.

Materials:

  • Karl Fischer Titrator (volumetric)

  • Karl Fischer reagent (e.g., AQUAMETRIC® Composite 5)

  • Anhydrous methanol

  • Gastight syringe

  • This compound sample

Procedure:

  • Titrator Preparation: Add a suitable volume of anhydrous methanol to the titration vessel.

  • Solvent Titration: Titrate the methanol with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.

  • Standardization: Accurately add a known amount of a certified water standard (or a known mass of sodium tartrate dihydrate[5]) to the conditioned methanol and titrate to the endpoint. This determines the titer (mg H₂O / mL reagent). Repeat for accuracy.

  • Sample Analysis: a. Quickly and accurately weigh a sample of this compound (typically 0.1-0.5 g, depending on the expected water content). b. Immediately transfer the sample to the titration vessel. c. Stir to dissolve the sample completely. d. Titrate with the Karl Fischer reagent to the electrometric endpoint.[5]

  • Calculation: The water content is calculated automatically by the instrument or can be calculated using the following formula:

    Water Content (%) = (Volume of KF reagent used (mL) × Titer (mg/mL)) / (Sample weight (mg)) × 100

Parameter Typical Value
Sample Size 0.1 - 0.5 g
Expected Water Content < 1%
Titration Method Volumetric
Solvent Anhydrous Methanol

Visual Guides

experimental_workflow Experimental Workflow for Handling Hygroscopic this compound cluster_prep Preparation cluster_reaction Reaction Setup storage Store under inert atmosphere (2-8°C) weighing Weigh quickly or in a glovebox storage->weighing kf_titration Determine water content (Karl Fischer Titration) weighing->kf_titration If accuracy is critical addition Add corrected mass of This compound weighing->addition kf_titration->addition Calculate corrected mass solvent Use anhydrous solvents inert_atm Assemble reaction under inert atmosphere solvent->inert_atm inert_atm->addition troubleshooting_logic Troubleshooting Logic for Low Reaction Yield start Low or Inconsistent Yield check_moisture Was the starting material handled under inert gas? start->check_moisture check_solvent Were anhydrous solvents used? check_moisture->check_solvent Yes rerun_dry Re-run reaction with dry reagents/solvents check_moisture->rerun_dry No kf_analysis Perform Karl Fischer titration on starting material check_solvent->kf_analysis Yes check_solvent->rerun_dry No kf_analysis->rerun_dry High water content catalyst_issue Consider other issues: Catalyst activity, temperature, etc. kf_analysis->catalyst_issue Low water content success Problem Solved rerun_dry->success

References

Technical Support Center: Scaling Up Synthesis of 4-Bromo-2,6-dichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-2,6-dichloropyridine and its derivatives, with a focus on scaling up production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: A common and scalable route involves a multi-step synthesis starting from 2,6-dichloropyridine. The typical sequence is:

  • Nitration of 2,6-dichloropyridine to form 2,6-dichloro-4-nitropyridine.

  • Reduction of the nitro group to an amino group to yield 4-amino-2,6-dichloropyridine.

  • A Sandmeyer reaction to convert the amino group to a bromo group, affording the final product, this compound.

Q2: What are the critical safety precautions to consider during the synthesis of this compound derivatives?

A2: Several safety precautions should be observed. Diazonium salts, which are intermediates in the Sandmeyer reaction, can be explosive when isolated in a dry state. Therefore, they are typically prepared and used in situ at low temperatures (0-5 °C). Additionally, many of the reagents used, such as fuming nitric acid, sulfuric acid, and phosphorus oxychloride, are highly corrosive and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Q3: How can I purify the final this compound product on a large scale?

A3: For large-scale purification, recrystallization is often the most practical method. A suitable solvent system must be identified through small-scale solubility tests. Common solvent systems for similar compounds include ethanol/water, hexane/ethyl acetate, or toluene. Column chromatography can be used for high-purity requirements, but it may be less economical for very large quantities.

Q4: What are the key analytical techniques to monitor the progress of the reaction and assess the purity of the product?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction progress by observing the disappearance of starting materials and the appearance of products. For purity assessment and structural confirmation of the final product and intermediates, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy are recommended.

Troubleshooting Guides

Issue 1: Low Yield in the Nitration of 2,6-dichloropyridine

Symptoms:

  • The reaction stalls, with a significant amount of starting material remaining after the expected reaction time.

  • The formation of multiple unidentified byproducts is observed on TLC or GC-MS.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Nitrating Agent Activity Ensure the use of fresh, high-quality fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a dehydrating agent, so any moisture can reduce the reaction's efficiency.
Suboptimal Reaction Temperature Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of dinitrated or other side products. Maintain the temperature within the recommended range (typically 80-100 °C) and monitor it closely.
Inadequate Mixing In a large-scale reaction, ensure vigorous and efficient stirring to maintain a homogeneous mixture of the reactants. Poor mixing can lead to localized overheating and side reactions.
Premature Quenching Ensure the reaction has gone to completion by TLC analysis before quenching with ice water.
Issue 2: Incomplete Reduction of 2,6-dichloro-4-nitropyridine

Symptoms:

  • The presence of the starting nitro compound in the final product after workup.

  • A dark, tar-like substance forms during the reaction.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Deactivated Reducing Agent If using a metal-based reducing agent like tin(II) chloride or iron powder, ensure it is of high purity and has not been oxidized by prolonged exposure to air.
Incorrect pH For reductions using metals in an acidic medium, maintaining the appropriate pH is crucial. Ensure sufficient acid is present to facilitate the reduction.
Insufficient Amount of Reducing Agent Use a sufficient stoichiometric excess of the reducing agent to ensure the complete conversion of the nitro group.
Low Reaction Temperature Some reduction reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture.
Issue 3: Low Yield and Side Product Formation in the Sandmeyer Reaction

Symptoms:

  • Low yield of the desired this compound.

  • Formation of a significant amount of the corresponding phenol (4-hydroxy-2,6-dichloropyridine) as a byproduct.

  • The appearance of tarry byproducts.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Decomposition of the Diazonium Salt Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction. Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to side reactions.
Incorrect Acidity The diazotization step requires a specific acidic environment. Ensure the correct concentration and amount of acid (e.g., HBr) are used.
Insufficient Copper(I) Bromide Use a catalytic or stoichiometric amount of high-quality copper(I) bromide. The purity of the catalyst is crucial for the reaction's success.
Presence of Excess Nitrite After the diazotization is complete, any remaining nitrous acid should be quenched (e.g., with urea) before the addition of the copper(I) bromide to prevent unwanted side reactions.

Experimental Protocols

Protocol 1: Synthesis of 2,6-dichloro-4-nitropyridine
  • To a stirred mixture of concentrated sulfuric acid (500 mL) in a 2L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add 2,6-dichloropyridine (148 g, 1.0 mol) while maintaining the temperature below 25 °C by using an ice bath.

  • Once the addition is complete and the solid has dissolved, slowly add fuming nitric acid (150 mL) dropwise, ensuring the temperature does not exceed 100 °C.

  • After the addition, heat the reaction mixture to 100 °C and maintain it for 4 hours.

  • Monitor the reaction progress by TLC (hexane:ethyl acetate = 3:1).

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice (2 kg) with vigorous stirring.

  • Filter the resulting precipitate, wash it thoroughly with cold water until the washings are neutral, and dry it under a vacuum to yield 2,6-dichloro-4-nitropyridine.

Protocol 2: Synthesis of 4-amino-2,6-dichloropyridine
  • In a 3L three-necked flask equipped with a mechanical stirrer and a condenser, suspend 2,6-dichloro-4-nitropyridine (193 g, 1.0 mol) in ethanol (1.5 L).

  • Heat the mixture to 60 °C and add a solution of tin(II) chloride dihydrate (846 g, 3.75 mol) in concentrated hydrochloric acid (750 mL) dropwise over 2 hours.

  • After the addition, reflux the reaction mixture for 3 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate = 3:1).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of sodium hydroxide (400 g) in water (2 L) while maintaining the temperature below 20 °C with an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-amino-2,6-dichloropyridine.

Protocol 3: Synthesis of this compound via Sandmeyer Reaction
  • In a 2L three-necked flask, dissolve 4-amino-2,6-dichloropyridine (163 g, 1.0 mol) in a mixture of 48% hydrobromic acid (800 mL) and water (400 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (76 g, 1.1 mol) in water (200 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • In a separate 4L beaker, dissolve copper(I) bromide (158 g, 1.1 mol) in 48% hydrobromic acid (500 mL) at 60 °C and then cool to room temperature.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 1 hour until the nitrogen evolution ceases.

  • Cool the mixture to room temperature and extract with dichloromethane (3 x 500 mL).

  • Combine the organic layers, wash with 1M sodium hydroxide solution, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford this compound.

Quantitative Data Summary

StepReactantProductTypical Yield (%)Purity (by HPLC)
Nitration 2,6-dichloropyridine2,6-dichloro-4-nitropyridine85-90%>95%
Reduction 2,6-dichloro-4-nitropyridine4-amino-2,6-dichloropyridine80-88%>97%
Sandmeyer Reaction 4-amino-2,6-dichloropyridineThis compound70-80%>98%

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Sandmeyer Reaction cluster_purification Final Purification start 2,6-Dichloropyridine nitration Nitration (HNO3, H2SO4) start->nitration intermediate1 2,6-Dichloro-4-nitropyridine nitration->intermediate1 reduction Reduction (SnCl2, HCl) intermediate1->reduction intermediate2 4-Amino-2,6-dichloropyridine reduction->intermediate2 sandmeyer Sandmeyer Reaction (NaNO2, HBr, CuBr) intermediate2->sandmeyer product This compound sandmeyer->product purification Recrystallization product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_sandmeyer cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Sandmeyer Reaction cause1 Diazonium Salt Decomposition issue->cause1 cause2 Incorrect Acidity issue->cause2 cause3 Inactive Catalyst issue->cause3 solution1 Maintain Temp at 0-5 °C cause1->solution1 solution2 Verify Acid Concentration cause2->solution2 solution3 Use Fresh CuBr cause3->solution3

Caption: Troubleshooting guide for the Sandmeyer reaction step.

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Analysis of 4-Bromo-2,6-dichloropyridine and its Analogs through ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of halogenated pyridines is paramount for their effective utilization in synthetic chemistry and medicinal applications. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2,6-dichloropyridine alongside key structural analogs. By presenting predicted and experimental data, this document serves as a practical reference for spectral interpretation and compound identification.

The substitution pattern of halogens on the pyridine ring significantly influences the electronic environment of the constituent protons and carbons, leading to distinct chemical shifts in their respective NMR spectra. This guide focuses on the analysis of this compound, a versatile building block, and compares its spectral characteristics with those of 2,4,6-trichloropyridine, 2,6-dibromopyridine, and 4-bromopyridine. Due to the limited availability of experimental NMR data for this compound, predicted values have been generated to facilitate this analysis.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound is predicted to show a singlet for the two equivalent protons at the C3 and C5 positions. This simplicity arises from the symmetrical nature of the molecule. The electron-withdrawing effects of the two chlorine atoms at the ortho and para positions, along with the bromine atom at the para position, are expected to deshield these protons, resulting in a downfield chemical shift.

In comparison, the alternative compounds exhibit different spectral patterns. For instance, 2,4,6-trichloropyridine also displays a singlet for its two equivalent protons, but the chemical shift will be influenced by the presence of a chlorine atom at the C4 position instead of a bromine. The spectra of 2,6-dibromopyridine and 4-bromopyridine will show more complex splitting patterns due to the presence of vicinal and meta couplings between the non-equivalent protons.

CompoundProton PositionPredicted/Experimental Chemical Shift (δ, ppm)Multiplicity
This compound H-3, H-5~7.54 (Predicted)s
2,4,6-Trichloropyridine H-3, H-57.42s
2,6-Dibromopyridine H-3, H-57.37d
H-47.58t
4-Bromopyridine H-2, H-68.59d
H-3, H-57.64d

Table 1: Comparison of ¹H NMR chemical shifts for this compound and its analogs.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three unique carbon environments. The carbons directly attached to the halogens (C2, C6, and C4) are expected to be significantly deshielded. The chemical shifts of the carbons in the alternative compounds will vary based on the nature and position of the halogen substituents. For example, the carbon bearing the bromine atom (C4) in this compound is expected to have a different chemical shift compared to the carbon bearing a chlorine atom at the same position in 2,4,6-trichloropyridine.

CompoundCarbon PositionPredicted/Experimental Chemical Shift (δ, ppm)
This compound C-2, C-6~152.0 (Predicted)
C-3, C-5~129.0 (Predicted)
C-4~125.0 (Predicted)
2,4,6-Trichloropyridine C-2, C-6152.2
C-3, C-5126.9
C-4142.1
2,6-Dibromopyridine C-2, C-6144.1
C-3, C-5128.8
C-4141.6
4-Bromopyridine C-2, C-6151.2
C-3, C-5127.3
C-4132.0

Table 2: Comparison of ¹³C NMR chemical shifts for this compound and its analogs.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for halogenated pyridines is outlined below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 2-4 s.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024-4096.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1-2 s.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Visualization of this compound Structure and NMR-Active Nuclei

The following diagram illustrates the chemical structure of this compound and highlights the key NMR-active nuclei discussed in this guide.

Structure of this compound and its NMR-active nuclei.

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. 4-Bromo-2,6-dichloropyridine is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and the safety and efficacy of the final active ingredient. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, supported by representative experimental data and detailed methodologies.

At a Glance: HPLC vs. GC-MS for this compound Analysis

The choice between HPLC and GC-MS depends on the specific analytical requirements, including the volatility and thermal stability of potential impurities, and the desired level of sensitivity and structural information.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Sample Volatility Not required.Required; the sample must be vaporized without decomposition.
Thermal Stress Low; analysis is typically performed at or near room temperature.High; requires elevated temperatures for vaporization, which can pose a risk of degradation for some impurities.
Detection Commonly UV-Vis, providing quantitative data based on light absorption.Mass Spectrometry (MS) provides structural information and high sensitivity.
Sensitivity Method-dependent, generally providing good sensitivity for quantitative analysis.Typically offers high sensitivity, especially with selected ion monitoring (SIM).
Typical Run Time 15-30 minutes20-40 minutes
Strengths Robust for routine purity assays, suitable for a wide range of impurities.Excellent for identifying and quantifying volatile and semi-volatile impurities, provides structural confirmation.
Limitations May not be suitable for highly volatile impurities.Not suitable for non-volatile or thermally labile impurities.

Recommended Methodologies

While both techniques can be valuable, for routine quality control and purity assessment of this compound, HPLC is often the preferred primary method due to its robustness and applicability to a wider range of potential non-volatile impurities. GC-MS serves as an excellent orthogonal technique, particularly for the identification of volatile impurities, residual solvents, and for providing definitive structural confirmation of the main component and its by-products.

Experimental Protocols

The following are representative protocols for the analysis of this compound, adapted from established methods for similar halogenated pyridines.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantitative purity assessment of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is intended for the identification of volatile impurities and confirmation of the main component's identity.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 25 mL of a suitable high-purity solvent (e.g., acetone or ethyl acetate) to create a 1 mg/mL stock solution.

  • If necessary, dilute further to an appropriate concentration for GC-MS analysis.

Workflow Diagrams

The following diagrams illustrate the general workflows for purity analysis using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for purity assessment using HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Volatile Solvent Weigh->Dissolve Dilute Dilute if Necessary Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Peaks (Library Search) Detect->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report

Caption: General workflow for purity assessment using GC-MS.

Conclusion

A comprehensive purity assessment of this compound is best achieved by employing both HPLC and GC-MS. For routine quality control and the quantification of non-volatile impurities, HPLC is the method of choice due to its robustness and precision. GC-MS, with its high sensitivity and specificity, is invaluable for identifying volatile organic impurities, residual solvents, and for providing structural confirmation of the main component. The selection of the most appropriate technique, or combination of techniques, will ultimately depend on the specific requirements of the analysis and the nature of the potential impurities.

Reactivity Under the Microscope: A Comparative Analysis of 4-Bromo-2,6-dichloropyridine in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks for chemical synthesis is a critical decision that dictates the efficiency and success of a synthetic route. Halopyridines are a cornerstone of heterocyclic chemistry, offering a versatile platform for the introduction of molecular complexity. This guide provides an objective comparison of the reactivity of 4-Bromo-2,6-dichloropyridine against other relevant halopyridines in three pivotal reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The information presented is supported by experimental data to facilitate informed decisions in synthetic planning.

The reactivity of halopyridines is fundamentally governed by the nature of the halogen atom and its position on the pyridine ring. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, a trend that correlates inversely with the carbon-halogen bond dissociation energy.[1] For this compound, this intrinsic reactivity difference between the bromine and chlorine substituents opens avenues for regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

The oxidative addition of the carbon-halogen bond to a palladium(0) catalyst is the rate-determining step in many cross-coupling reactions.[1] Consequently, the weaker C-Br bond in this compound is expected to be more reactive than the C-Cl bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. In the case of polyhalogenated pyridines, the reaction can often be directed to the most reactive halogen. For this compound, this implies that the initial coupling will preferentially occur at the C-4 position (C-Br bond).

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O806[Data not available in single source]
2,6-Dichloropyridinep-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃Toluene/H₂O10012Good[1]
2,6-Dibromopyridinep-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃Toluene/H₂O80485 (di-arylation)[1]
4-BromochlorobenzenePhenylboronic acidPd Std. Soln.KOH95% EthanolRT0.4264[2]

While direct comparative data for this compound under identical conditions was not found, the data for related compounds suggests that the C-Br bond will be significantly more reactive than the C-Cl bonds. The reaction with 2,6-dibromopyridine proceeds under milder conditions and in shorter time compared to 2,6-dichloropyridine, highlighting the enhanced reactivity of the C-Br bond.[1]

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is governed by the ease of oxidative addition of the C-X bond to the palladium catalyst.[3] Therefore, this compound is expected to undergo selective amination at the C-4 position.

Table 2: Comparative Reactivity in Buchwald-Hartwig Amination

HalopyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundAnilinePd₂(dba)₃ / XantphosNaOtBuToluene100[Data not available][Data not available]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[4]
2,4-DichloropyridineAnilinePd(OAc)₂ / XantphosNaOtBuToluene10024High (at C-2)[5][6]
4-Bromo-2-chloro-6-iodopyridin-3-olSecondary AminePd(OAc)₂ / LigandBaseDioxane/Toluene80-110-Selective at C-6 (Iodo)[7][8]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is favored at the positions ortho and para to the nitrogen atom (C-2, C-6, and C-4) due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[9][10]

In this compound, all three halogen substituents are at activated positions. The reactivity in SNAr reactions is influenced by both the electrophilicity of the carbon atom and the leaving group ability of the halide. Generally, the rate of SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend in cross-coupling reactions. This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.

Table 3: Comparative Reactivity in Nucleophilic Aromatic Substitution

HalopyridineNucleophileSolventTemp. (°C)Product(s)Reference
This compoundSodium MethoxideMethanolReflux[Data not available]
2,4-DichloropyridineVarious Nucleophiles--Predominantly C-4 substitution[6][10]
3,4-DichloronitrobenzeneSodium MethoxideMethanolRefluxSubstitution at C-4[11]

Specific experimental data for the nucleophilic aromatic substitution of this compound is not available in a comparative format. However, based on the principles of SNAr on pyridine rings, both the C-2/C-6 and C-4 positions are activated. For 2,4-dichloropyridine, substitution generally occurs at the C-4 position.[6][10] Given that chlorine is a better leaving group than bromine in this reaction mechanism, it is plausible that nucleophilic attack would preferentially occur at the C-2 and C-6 positions of this compound.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halopyridine

A mixture of the halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv) is taken in a Schlenk flask. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A palladium catalyst, for instance Pd(PPh₃)₄ (3-5 mol%), is added, followed by a degassed solvent system like a mixture of toluene, ethanol, and water. The reaction mixture is then heated (e.g., to 80 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[12]

General Procedure for Buchwald-Hartwig Amination of a Halopyridine

In an oven-dried Schlenk tube under an inert atmosphere, the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv) are combined. Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is heated (e.g., to 100 °C) with stirring for the required time (monitored by TLC or LC-MS). After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.[13]

General Procedure for Nucleophilic Aromatic Substitution of a Halopyridine

The halopyridine is dissolved in a suitable solvent (e.g., methanol for methoxide substitution). The nucleophile (e.g., sodium methoxide, 1.1-1.5 equiv) is added, and the reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.[11]

Signaling Pathways and Biological Relevance

Substituted pyridines are privileged scaffolds in medicinal chemistry and are known to modulate a wide range of biological signaling pathways. For instance, certain pyridine derivatives have been identified as inhibitors of the neuregulin/ErbB4 signaling pathway, which is involved in neuronal development.[1] Other substituted pyridines are being investigated for their role in modulating the PI3K signaling pathway, which is frequently dysregulated in cancer.[14] While specific derivatives of this compound have not been explicitly detailed in the context of signaling pathways in the searched literature, its use as a versatile intermediate in pharmaceutical and agrochemical development suggests that its derivatives are of significant interest in the discovery of new bioactive molecules.[15]

Visualizing Reactivity and Workflows

G cluster_reactivity Relative Reactivity in Pd-Catalyzed Cross-Coupling C-I C-I C-Br C-Br C-I->C-Br > C-Cl C-Cl C-Br->C-Cl > C-F C-F C-Cl->C-F >

Caption: General reactivity trend of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.

G Start Start Setup Assemble Reactants: - Halopyridine - Coupling Partner - Catalyst & Ligand - Base Start->Setup Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Reaction Heat and Stir (Monitor Progress) Solvent_Addition->Reaction Workup Cool, Dilute, Filter Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Reactivity Face-Off: The C-Br vs. C-Cl Bonds in 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the synthesis of novel pharmaceuticals and functional materials, the strategic functionalization of heterocyclic scaffolds like pyridine is a cornerstone of molecular design. The presence of multiple halogen atoms on a single pyridine ring, as in 4-bromo-2,6-dichloropyridine, offers a versatile platform for sequential and site-selective modifications. This guide provides an in-depth comparison of the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this trifunctionalized pyridine, supported by established principles of organometallic chemistry and illustrative experimental data from analogous systems. Understanding this reactivity differential is crucial for predicting reaction outcomes and designing efficient synthetic routes.

The fundamental principle governing the selective functionalization of polyhalogenated heteroaromatics in palladium-catalyzed cross-coupling reactions is the difference in bond dissociation energies of the carbon-halogen bonds. The generally accepted reactivity trend is C-I > C-Br > C-Cl > C-F.[1] This is because the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, a critical and often rate-determining step in the catalytic cycle, is more facile for weaker bonds. The C-Br bond is weaker than the C-Cl bond, and therefore, more readily cleaved by the palladium catalyst.[2]

This inherent difference in reactivity allows for the selective functionalization of the C-Br bond in this compound while leaving the C-Cl bonds intact, provided the reaction conditions are carefully controlled. More forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, may be required to subsequently react the C-Cl bonds.

Quantitative Reactivity Comparison

Reaction TypeCoupling PartnerExpected Primary ProductTypical Yield Range (%)Reference for Analogy
Suzuki-Miyaura Coupling Arylboronic acid4-Aryl-2,6-dichloropyridine70-95[3]
Sonogashira Coupling Terminal alkyne2,6-Dichloro-4-(alkynyl)pyridine65-90[4]
Buchwald-Hartwig Amination Primary/Secondary Amine4-Amino-2,6-dichloropyridine70-90[5]

Experimental Protocols

The following are generalized experimental protocols for the selective functionalization of the C-Br bond in this compound, based on standard procedures for similar substrates. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Selective Suzuki-Miyaura Coupling at the C-Br Position

Objective: To selectively form a C-C bond at the 4-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (3-5 mol%).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

  • The reaction mixture is stirred and heated at a temperature ranging from 80-100 °C.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[3]

Selective Sonogashira Coupling at the C-Br Position

Objective: To selectively form a C-C triple bond at the 4-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1-1.2 equivalents)

  • PdCl₂(PPh₃)₂ (dichlorobis(triphenylphosphine)palladium(II)) (2-3 mol%)

  • Copper(I) iodide (CuI) (3-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as both base and solvent, or as a base in a solvent like THF or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (3-5 mol%).

  • Add the solvent (e.g., anhydrous THF or toluene) followed by the amine base (e.g., Et₃N or DIPA, at least 2.0 equivalents).

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise.

  • The reaction is typically stirred at room temperature, although gentle heating may be required for less reactive substrates.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the amine hydrohalide salt, washing with an organic solvent.

  • The filtrate is concentrated, and the residue is purified by column chromatography.[4]

Selective Buchwald-Hartwig Amination at the C-Br Position

Objective: To selectively form a C-N bond at the 4-position of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the palladium precatalyst, the phosphine ligand, and the base.

  • The solvent, this compound (1.0 equiv), and the amine (1.2 equiv) are added.

  • The flask is sealed and the mixture is heated with vigorous stirring at a temperature typically between 80-110 °C.

  • The reaction is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by column chromatography.[5]

Visualizing Reaction Selectivity

The following diagrams illustrate the principles of selective cross-coupling reactions on this compound.

G cluster_reactivity Reactivity of C-X Bonds C_Br C-Br Bond (Lower Bond Energy) More_Reactive More Reactive C_Br->More_Reactive Leads to C_Cl C-Cl Bond (Higher Bond Energy) Less_Reactive Less Reactive C_Cl->Less_Reactive Leads to

Caption: Bond energy dictates reactivity in cross-coupling.

G Start This compound Suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Start->Sonogashira Buchwald Buchwald-Hartwig (Amine, Pd catalyst) Start->Buchwald Product_Suzuki 4-Aryl-2,6-dichloropyridine Suzuki->Product_Suzuki Product_Sonogashira 4-Alkynyl-2,6-dichloropyridine Sonogashira->Product_Sonogashira Product_Buchwald 4-Amino-2,6-dichloropyridine Buchwald->Product_Buchwald

Caption: Selective functionalization at the C-4 position.

References

Alternative reagents to 4-Bromo-2,6-dichloropyridine for pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. While functionalizing pre-existing, halogenated pyridines like 4-Bromo-2,6-dichloropyridine is a common strategy, a diverse toolkit of alternative synthetic routes allows for greater flexibility, broader substrate scope, and often, more convergent and efficient syntheses. This guide provides an objective comparison of key alternative methods for constructing the pyridine ring, supported by experimental data and detailed protocols.

The primary alternatives to starting with a pre-functionalized pyridine can be broadly categorized into de novo synthesis (ring-forming reactions) and direct functionalization of the pyridine core. De novo methods, such as condensation reactions and cycloadditions, build the heterocyclic ring from acyclic precursors. In contrast, direct C-H functionalization modifies a simpler, unactivated pyridine ring, offering a more atom-economical approach.

Data Presentation: A Quantitative Comparison

The following table summarizes typical performance metrics for several prominent pyridine synthesis methodologies. The data presented is representative of yields and conditions reported in the literature for the synthesis of polysubstituted pyridines.

MethodReagentsCatalyst/ConditionsTemperature (°C)Time (h)Typical Yield (%)
Hantzsch Synthesis β-Ketoester (2 eq.), Aldehyde, AmmoniaAcetic acid or reflux80-1204-1270-95
Kröhnke Synthesis α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonium acetateGlacial acetic acid or methanol, reflux80-1402-675-90
Bohlmann-Rahtz Synthesis Enamine, EthynylketoneAcid catalyst (e.g., AcOH, Amberlyst-15)80-15012-2460-85
[4+2] Cycloaddition 1-Azadiene, Alkyne (dienophile)Thermal or Lewis acid catalysis100-18012-4850-80
[2+2+2] Cycloaddition Alkyne (2 eq.), NitrileTransition metal catalyst (e.g., Co, Rh, Ni)25-1002-2465-90[1]
Direct C-H Arylation Pyridine, Aryl halidePd catalyst, ligand, base100-14012-2450-75[2]

De Novo Synthesis: Building the Pyridine Ring

De novo strategies offer the significant advantage of installing a wide variety of substituents onto the pyridine ring with precise regiochemical control, dictated by the choice of acyclic precursors.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic and reliable multi-component reaction that condenses two equivalents of a β-dicarbonyl compound, an aldehyde, and an amine (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine, which is subsequently oxidized to the pyridine.[3][4][5][6] Its simplicity and efficiency have made it a cornerstone of heterocyclic chemistry.[3]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Materials:

    • Ethyl acetoacetate (2.60 g, 20 mmol)

    • Benzaldehyde (1.06 g, 10 mmol)

    • Ammonium acetate (0.77 g, 10 mmol)

    • Ethanol (20 mL)

    • Iodine (for oxidation)

  • Procedure:

    • In a round-bottom flask, combine ethyl acetoacetate, benzaldehyde, and ammonium acetate in ethanol.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion of the condensation to the dihydropyridine intermediate, add a solution of iodine in ethanol dropwise until a persistent brown color is observed, indicating complete oxidation.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure pyridine product.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[7] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[7][8] The reaction proceeds through a Michael addition followed by cyclization and aromatization.[8]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [7]

  • Materials:

    • N-Phenacylpyridinium bromide (3.0 g, 10.8 mmol)

    • Chalcone (1-phenyl-3-phenylprop-2-en-1-one) (2.25 g, 10.8 mmol)

    • Ammonium acetate (8.3 g, 108 mmol)

    • Glacial acetic acid (30 mL)

  • Procedure: [7]

    • Suspend N-phenacylpyridinium bromide, chalcone, and a ten-fold excess of ammonium acetate in glacial acetic acid.[7]

    • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.[7]

    • After completion, allow the mixture to cool to room temperature and pour it into a beaker of ice water with stirring to precipitate the product.[7]

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.[7]

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2,4,6-triphenylpyridine.[7]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis allows for the preparation of substituted pyridines from the condensation of an enamine with an ethynylketone.[9][10][11] This two-step process first forms an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine product.[9][10] Acid catalysis can be employed to lower the temperature required for the final cyclization step.[9][10]

Experimental Protocol: Synthesis of a 2,3,6-Trisubstituted Pyridine

  • Materials:

    • β-Enamino ester (e.g., ethyl 3-aminocrotonate) (10 mmol)

    • Ethynyl ketone (e.g., 3-butyn-2-one) (10 mmol)

    • Toluene (20 mL)

    • Acetic acid (4 mL)

  • Procedure:

    • Dissolve the enamine and ethynyl ketone in a 5:1 mixture of toluene and acetic acid.

    • Heat the solution to reflux (approximately 110-120°C) and stir for 12-24 hours. The acetic acid catalyzes both the initial conjugate addition and the final cyclodehydration in a one-pot procedure.[9]

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired pyridine.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful and atom-economical route to the pyridine nucleus.

  • [4+2] Hetero-Diels-Alder Reactions: These reactions involve the cycloaddition of a 1-azadiene with a dienophile (typically an alkyne) to form a dihydropyridine intermediate, which then aromatizes.[12] Inverse electron demand Diels-Alder reactions, where an electron-poor azadiene reacts with an electron-rich dienophile, are particularly effective.[13]

  • [2+2+2] Cycloadditions: This method involves the transition-metal-catalyzed cyclotrimerization of two molecules of an alkyne with one molecule of a nitrile.[1] This approach is highly convergent and can provide access to complex pyridines from simple starting materials.[1]

Experimental Protocol: [2+2+2] Synthesis of a 2,3,6-Trisubstituted Pyridine

  • Materials:

    • Terminal alkyne (e.g., phenylacetylene) (1.1 mmol)

    • Internal alkyne (e.g., 4-octyne) (1.0 mmol)

    • Nitrile (e.g., acetonitrile) (5.0 mmol)

    • [RhCp*Cl₂]₂ (0.025 mmol)

    • AgSbF₆ (0.10 mmol)

    • 1,2-Dichloroethane (DCE) (1.0 mL)

  • Procedure:

    • In a nitrogen-filled glovebox, add the rhodium catalyst and silver salt to a reaction vial.

    • Add the solvent (DCE), followed by the nitrile and the two alkyne substrates.

    • Seal the vial and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours.

    • Monitor the reaction by GC-MS or TLC.

    • Upon completion, pass the reaction mixture through a short plug of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate).

    • Concentrate the filtrate and purify the residue by column chromatography to isolate the substituted pyridine.

Direct C-H Functionalization of Pyridine

As an alternative to building the ring from scratch, direct C-H functionalization introduces substituents onto an existing, unadorned pyridine core. This strategy is highly atom-economical and avoids the need for pre-installed activating or leaving groups.[14] Transition metal catalysis is typically required to achieve regioselective functionalization at the C2, C3, or C4 positions.[2][14][15]

Experimental Protocol: Palladium-Catalyzed C-3 Arylation of Pyridine [2]

  • Materials:

    • Pyridine (1.0 mmol)

    • Aryl iodide (e.g., 4-iodotoluene) (1.5 mmol)

    • Pd(OAc)₂ (0.05 mmol)

    • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.10 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene (2 mL)

  • Procedure:

    • To an oven-dried reaction tube, add Pd(OAc)₂, IPr·HCl, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Add toluene, pyridine, and the aryl iodide via syringe.

    • Seal the tube and heat the reaction mixture at 120-140°C for 18-24 hours.

    • Cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the C-3 arylated pyridine.

Visualizations

Experimental_Workflow cluster_denovo De Novo Synthesis (e.g., Hantzsch) cluster_functionalization Direct C-H Functionalization A Acyclic Precursors (β-Ketoester, Aldehyde, NH₃) B One-Pot Condensation A->B C Dihydropyridine Intermediate B->C D Oxidation C->D E Substituted Pyridine D->E F Simple Pyridine H Catalytic C-H Activation F->H G Reagent (e.g., Aryl Halide) G->H I Substituted Pyridine H->I Krohnke_Mechanism reagents α-Pyridinium Ketone Salt + α,β-Unsaturated Carbonyl ylide Pyridinium Ylide (from deprotonation) reagents->ylide Base michael Michael Addition reagents->michael ylide->michael dicarbonyl 1,5-Dicarbonyl Intermediate michael->dicarbonyl cyclization Cyclization with NH₃ dicarbonyl->cyclization + NH₄OAc aromatization Dehydration & Aromatization cyclization->aromatization product 2,4,6-Trisubstituted Pyridine aromatization->product - H₂O - Pyridine

References

A Comparative Guide to the Efficacy of 4-Bromo-2,6-dichloropyridine and 2,6-dibromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and functional materials, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Dihalogenated pyridines are versatile building blocks that allow for the introduction of molecular complexity through various cross-coupling reactions. This guide provides an objective comparison of the efficacy of 4-Bromo-2,6-dichloropyridine and 2,6-dibromopyridine in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This analysis is supported by experimental data from the literature to inform substrate selection and reaction optimization.

Executive Summary

The reactivity of halogenated pyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, with the general trend being C-I > C-Br > C-Cl. Consequently, 2,6-dibromopyridine, possessing two relatively reactive C-Br bonds, is generally a more active substrate compared to this compound, which features one C-Br bond and two less reactive C-Cl bonds.

This guide will demonstrate that while 2,6-dibromopyridine often allows for milder reaction conditions and broader substrate scope, this compound offers the potential for sequential and site-selective functionalization, enabling the synthesis of more complex, unsymmetrically substituted pyridine derivatives. The choice between these two reagents will ultimately depend on the desired synthetic outcome and the tolerance of the substrates to the required reaction conditions.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron reagent and an organic halide.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of 2,6-dibromopyridine

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Better
2Arylboronic acidPd(OAc)₂ (1.5)SPhos (Variable)K₃PO₄Toluene/H₂O10012Mono-arylatedHigh
3Phenylboronic acidPdCl₂(dppf) (Variable)-K₂CO₃DME802Di-arylatedHigh
4Arylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF1,4-Dioxane80-10012-24Mono-arylatedEffective

Table 2: Inferred Suzuki-Miyaura Coupling of this compound *

EntryCoupling PositionArylboronic AcidCatalystLigandBaseSolventTemp. (°C)Expected Outcome
1C4-BrPhenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/Ethanol/H₂O55Moderate to Good Yield
2C2/C6-ClPhenylboronic acidPd(OAc)₂Buchwald-typeK₃PO₄1,4-Dioxane>100Requires more forcing conditions

*Direct experimental data for the Suzuki-Miyaura coupling of this compound is limited. The conditions presented are inferred from studies on similarly substituted halopyridines, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, which show successful coupling at the C-Br bond under relatively mild conditions.[1][2][3] Reaction at the C-Cl positions would necessitate more active catalyst systems and higher temperatures.

Experimental Protocols

General Procedure for Mono-arylation of 2,6-dibromopyridine via Suzuki-Miyaura Coupling [4]

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and potassium fluoride (3.0 equiv).

  • Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., P(t-Bu)₃, 4.5 mol%).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Inferred Protocol for Selective C4-Arylation of this compound

A similar protocol to the one described above would likely be effective, with the reaction preferentially occurring at the more reactive C-Br bond. To achieve coupling at the C-Cl bonds, a more robust catalyst system (e.g., featuring a bulky, electron-rich phosphine ligand like SPhos or XPhos) and higher reaction temperatures would be necessary.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.

Data Presentation

Table 3: Sonogashira Coupling of 2,6-dibromopyridine

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NToluene701285
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHTHFRT692
31-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF50488

Table 4: Inferred Sonogashira Coupling of this compound *

EntryCoupling PositionAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Expected Outcome
1C4-BrPhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTolueneRT - 50Good Yield
2C2/C6-ClPhenylacetylenePd(PPh₃)₄CuIi-Pr₂NHDMF>80Requires more forcing conditions
Experimental Protocols

General Procedure for Sonogashira Coupling of 2,6-dibromopyridine

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2,6-dibromopyridine (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., toluene or THF) and the amine base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 70 °C) for the specified time, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Sonogashira_Workflow A Combine Aryl Halide, Pd Catalyst, and CuI in a Schlenk Flask B Add Anhydrous Solvent and Amine Base A->B C Add Terminal Alkyne B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress (TLC/GC-MS) D->E F Aqueous Workup E->F G Purification (Column Chromatography) F->G H Characterization of Product G->H

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides.

Data Presentation

Table 5: Buchwald-Hartwig Amination of 2,6-dibromopyridine [7]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene801695 (mono)
2AnilinePd(OAc)₂ (1)XPhos (2)K₃PO₄t-BuOH1002488 (mono)
3CyclohexylaminePd₂(dba)₃ (1.5)RuPhos (3)LiHMDSDioxaneRT1291 (mono)

Table 6: Inferred Buchwald-Hartwig Amination of this compound *

EntryCoupling PositionAmineCatalystLigandBaseSolventTemp. (°C)Expected Outcome
1C4-BrMorpholinePd₂(dba)₃BINAPNaOt-BuToluene80Good Yield
2C2/C6-ClMorpholinePd(OAc)₂Gen. 3/4 LigandK₂CO₃Dioxane>100Requires more forcing conditions

*While specific data for this compound is scarce, the principles of Buchwald-Hartwig amination on polyhalogenated pyridines suggest that selective mono-amination at the C-Br position is feasible under standard conditions.[8][9][10] Amination of the C-Cl positions would require more advanced, sterically hindered biarylphosphine ligands and higher temperatures.

Experimental Protocols

General Procedure for Mono-amination of 2,6-dibromopyridine via Buchwald-Hartwig Amination [7]

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv).

  • Add the 2,6-dibromopyridine (1.0 equiv) and the amine (1.1 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat in an oil bath at 80-100 °C for the specified time, with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., this compound) Product Aryl Amine + Byproducts ArylHalide->Product Amine Amine (R₂NH) Amine->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base Base->Product

Caption: Logical relationship of components in a Buchwald-Hartwig amination reaction.

IV. Conclusion

The choice between this compound and 2,6-dibromopyridine for cross-coupling reactions is a strategic one, dictated by the desired final product and synthetic efficiency.

  • 2,6-Dibromopyridine is the more reactive substrate, generally leading to higher yields under milder conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. It is the reagent of choice for the straightforward synthesis of symmetrically or mono-substituted 2,6-disubstituted pyridines.

  • This compound , while less reactive overall, offers significant advantages in terms of synthetic versatility. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization at the 4-position, leaving the 2- and 6-positions available for subsequent transformations under more forcing conditions. This enables a stepwise approach to the synthesis of complex, unsymmetrically polysubstituted pyridine derivatives that are not readily accessible from 2,6-dibromopyridine.

Researchers should consider the trade-off between reactivity and the potential for selective, sequential functionalization when selecting between these two valuable synthetic building blocks.

References

Characterization of Byproducts in 4-Bromo-2,6-dichloropyridine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the impurity profile of key intermediates is critical for process optimization, regulatory compliance, and ensuring the quality of the final active pharmaceutical ingredient. 4-Bromo-2,6-dichloropyridine is a valuable halogenated pyridine building block used in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comparative analysis of potential byproducts generated during its synthesis, focusing on a hypothesized direct bromination of 2,6-dichloropyridine. It includes detailed experimental protocols for byproduct characterization and visual workflows to aid in their identification and control.

Comparison of Potential Byproducts

The synthesis of this compound is anticipated to generate several byproducts, primarily arising from incomplete reaction, side reactions, or the presence of impurities in the starting materials. The primary synthetic route considered here is the direct electrophilic bromination of 2,6-dichloropyridine. Byproducts from this process can be categorized as unreacted starting materials, isomeric products, and over-halogenated species.

Byproduct CategorySpecific CompoundFormation PathwaySignificance and Impact on Purity
Unreacted Starting Material 2,6-DichloropyridineIncomplete bromination reaction.High levels indicate poor reaction conversion. Can be difficult to separate due to similar physical properties.
Isomeric Byproduct 3-Bromo-2,6-dichloropyridineNon-regioselective bromination at the C3 position of the pyridine ring.May have different reactivity in subsequent steps. Separation from the desired product can be challenging due to similar polarity and boiling points.[2]
Over-halogenated Byproduct 3,5-Dibromo-2,6-dichloropyridineFurther bromination of the desired product or isomeric byproducts.Can introduce unwanted reactivity and lead to downstream impurities. Typically has a higher molecular weight, aiding in separation.
Byproducts from Starting Material Impurities Brominated monochloropyridinesBromination of monochloropyridine present in the 2,6-dichloropyridine starting material.[3]Indicates the need for higher purity starting materials. Their presence complicates the overall impurity profile.

Experimental Protocols

Accurate characterization of the byproduct profile requires robust analytical methodologies. The following protocols outline the synthesis of this compound and the subsequent analysis of potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Synthesis of this compound (Hypothesized)

This protocol is based on general procedures for the electrophilic bromination of halogenated pyridines.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or an organic solvent like dichloromethane.

  • Bromination: Cool the mixture to 0-5 °C using an ice bath. Slowly add a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.2 eq) or a solution of bromine (1.0-1.2 eq) in the same solvent, dropwise over 30-60 minutes, maintaining the temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by pouring the mixture into ice-water. If the reaction was performed in an acidic medium, neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to isolate the this compound.

Byproduct Analysis by GC-MS

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds like halogenated pyridines.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for separating aromatic isomers (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

    • Injector: Set the injector temperature to 250 °C with a split ratio of 50:1. The injection volume should be 1 µL.

    • Oven Program: A typical temperature program would be: initial temperature of 80 °C held for 2 minutes, ramp up to 280 °C at a rate of 10 °C/min, and hold at 280 °C for 5 minutes.

    • Mass Spectrometer: Use a mass spectrometer with an Electron Ionization (EI) source. Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in full scan mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the peaks corresponding to the product and byproducts by comparing their retention times and mass spectra to reference standards or by interpreting their fragmentation patterns. The relative percentage of each component can be estimated from the peak areas in the total ion chromatogram (TIC).

Byproduct Characterization by NMR Spectroscopy

NMR spectroscopy provides detailed structural information, which is crucial for the unambiguous identification of isomers.[4]

  • Sample Preparation: Dissolve 5-10 mg of the purified byproduct or a fraction from column chromatography in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values will help determine the substitution pattern on the pyridine ring. For example, this compound is expected to show a singlet for the two equivalent protons at the C3 and C5 positions, while 3-Bromo-2,6-dichloropyridine would show two doublets for the protons at C4 and C5.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • The number of signals will indicate the symmetry of the molecule. This compound will have fewer signals than the less symmetric 3-Bromo-2,6-dichloropyridine.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • If the 1D spectra are insufficient for unambiguous assignment, 2D NMR experiments can be performed to establish connectivity between protons and carbons.

Visualizing Reaction Pathways and Analytical Workflows

Graphical representations of the synthetic and analytical processes can aid in understanding the origin of byproducts and the strategy for their characterization.

G cluster_synthesis Hypothesized Synthesis of this compound 2_6_Dichloropyridine 2,6-Dichloropyridine Reaction Electrophilic Bromination 2_6_Dichloropyridine->Reaction Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Reaction 4_Bromo_Product This compound (Desired Product) Reaction->4_Bromo_Product 3_Bromo_Byproduct 3-Bromo-2,6-dichloropyridine (Isomeric Byproduct) Reaction->3_Bromo_Byproduct Dibromo_Byproduct 3,5-Dibromo-2,6-dichloropyridine (Over-bromination) Reaction->Dibromo_Byproduct

Caption: Hypothesized reaction pathway and potential byproduct formation.

G Crude_Product Crude Reaction Product Initial_Analysis Initial Analysis (TLC, GC-MS) Crude_Product->Initial_Analysis Purification Purification (Column Chromatography) Initial_Analysis->Purification Isolated_Product Isolated Product Purification->Isolated_Product Isolated_Byproducts Isolated Byproducts Purification->Isolated_Byproducts Product_Characterization Structural Confirmation (NMR, MS, Elemental Analysis) Isolated_Product->Product_Characterization Byproduct_Characterization Structural Elucidation (NMR, MS) Isolated_Byproducts->Byproduct_Characterization Purity_Assessment Purity Assessment (HPLC, GC) Product_Characterization->Purity_Assessment Final_Report Final Characterization Report Byproduct_Characterization->Final_Report Purity_Assessment->Final_Report

Caption: Experimental workflow for byproduct identification and characterization.

G cluster_organic Organic Impurities Impurities Potential Impurities in This compound Synthesis Starting_Materials Starting Materials Impurities->Starting_Materials Source Byproducts Byproducts Impurities->Byproducts Source Unreacted_SM Unreacted 2,6-Dichloropyridine Starting_Materials->Unreacted_SM e.g. Intermediates Intermediates Isomers Isomers Byproducts->Isomers Type Over_halogenated Over_halogenated Byproducts->Over_halogenated Type Degradation_Products Degradation Products

Caption: Logical classification of potential impurities in the synthesis.

References

A Comparative Guide to Isomeric Purity Assessment of Substituted Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of key intermediates like substituted dichloropyridines is critical. These compounds are vital building blocks in the synthesis of pharmaceuticals and agrochemicals, where the presence of unintended isomers can lead to unwanted side reactions, reduced yield, and potential toxicological issues in the final active ingredient.[1] This guide provides an objective comparison of the primary analytical methods used to assess the isomeric purity of dichloropyridines, supported by performance data and detailed experimental protocols.

The principal techniques for separating and quantifying dichloropyridine isomers include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[2] The selection of the most appropriate method depends on factors such as the volatility of the isomers, the required accuracy and sensitivity, sample throughput, and the available instrumentation.[2]

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of GC-FID, HPLC-UV, and qNMR for the purity assessment of dichloropyridines and structurally similar compounds. This data provides a benchmark for method selection and validation.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Application Routine purity testing, separation of volatile isomers and impurities.[2]Purity testing, analysis of non-volatile isomers and impurities.[2]Primary purity assessment, quantification without specific isomer reference standards.[2][3]
Linearity (R²) > 0.999[2]> 0.999[2]Not applicable (Direct quantification).[2]
Limit of Detection (LOD) 0.01 - 0.1%[2]0.01 - 0.1%[2]~0.1%[2]
Limit of Quantitation (LOQ) 0.03 - 0.3%[2]0.03 - 0.3%[2]~0.3%[2]
Accuracy (% Recovery) 98 - 102%[2]98 - 102%[2]99 - 101%[2]
Precision (% RSD) < 2%[2]< 2%[2]< 1%[2]
Throughput High[2]High[2]Low to Medium[2]
Complexity Moderate[2]Moderate[2]High[2]

Visualized Workflows and Logic

The selection and execution of an analytical method for isomeric purity assessment follows a structured process. The diagrams below illustrate the general experimental workflows and the logic behind choosing the most suitable technique.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting Sample Dichloropyridine Sample Dissolve Dissolution in Appropriate Solvent Sample->Dissolve Filter Filtration (if necessary) Dissolve->Filter GC GC Analysis Filter->GC Inject/Analyze HPLC HPLC Analysis Filter->HPLC Inject/Analyze NMR qNMR Analysis Filter->NMR Inject/Analyze Integration Peak Integration & Quantification GC->Integration HPLC->Integration NMR->Integration Purity Isomeric Purity Calculation Integration->Purity Report Final Report Purity->Report

General workflow for isomeric purity assessment.

Decision logic for analytical method selection.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques. These protocols are intended as a starting point and may require optimization for specific dichloropyridine isomers, laboratory conditions, and instrumentation.

Protocol 1: Gas Chromatography (GC-FID/MS)

GC is a robust and widely used technique for the purity assessment of volatile and semi-volatile compounds like most dichloropyridine isomers.[2] Separation is based on the differential partitioning of isomers between a stationary phase and a mobile gas phase. A Flame Ionization Detector (FID) is common for quantification, while a Mass Spectrometer (MS) can be used for definitive identification based on fragmentation patterns.[4]

  • Instrumentation : Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column : A non-polar or medium-polarity column, such as a DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent, is typically suitable.[2][5]

  • Sample Preparation : Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.[5]

  • GC Conditions :

    • Injector Temperature : 280 °C[5]

    • Injection Volume : 1 µL

    • Split Ratio : 50:1[2][5]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min[2][5]

    • Oven Temperature Program : Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.[2] This program may need significant optimization to achieve baseline separation of specific isomers.

  • MS Conditions (if applicable) :

    • Ion Source Temperature : 230 °C[5]

    • Ionization Mode : Electron Ionization (EI) at 70 eV[5]

    • Scan Range : 40-500 m/z[5]

  • Data Analysis : The isomeric purity is determined by the area percent method, where the peak area of the main isomer is expressed as a percentage of the total area of all observed isomer peaks.[2]

G Sample Prepared Sample in Vial Injector GC Injector (Vaporization) Sample->Injector Column Capillary Column (Separation) Injector->Column Detector Detector (FID or MS) Column->Detector Data Data System (Chromatogram) Detector->Data

Experimental workflow for GC analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique that is particularly useful for isomers that are not sufficiently volatile or stable for GC analysis.[2] It separates components of a mixture in a liquid mobile phase passing through a solid stationary phase.

  • Instrumentation : HPLC system with a UV detector.

  • Column : A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Sample Preparation : Prepare a stock solution of the dichloropyridine sample in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of about 0.1 mg/mL.[2]

  • HPLC Conditions :

    • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).[2][5] For challenging separations, a buffer like phosphoric acid may be added, or formic acid for MS compatibility.[6]

    • Flow Rate : 1.0 mL/min[2][5]

    • Column Temperature : 30 °C[2][5]

    • Detection Wavelength : 230 nm or 254 nm, depending on the specific isomer's UV absorbance maximum.[2][5]

    • Injection Volume : 10 µL[2][5]

  • Data Analysis : Purity is calculated using the area percent method from the resulting chromatogram.[2]

G Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector Column->Detector Data Data System (Chromatogram) Detector->Data

Experimental workflow for HPLC analysis.
Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method that can determine purity and isomeric ratios without the need for a specific reference standard of the impurity itself.[2][3] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3]

  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the dichloropyridine sample into a clean, dry 5 mm NMR tube.[7]

    • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) containing a certified internal standard of known purity and concentration.[7] The internal standard must have signals that do not overlap with the analyte signals.

  • NMR Data Acquisition :

    • ¹H NMR Experiment : A standard proton-decoupled single-pulse experiment is used.

    • Key Parameters : To ensure accurate quantification, critical parameters must be optimized. This includes a sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest) and an appropriate pulse angle (e.g., 30° or 90°).[8]

    • Number of Scans : A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve a good signal-to-noise ratio.[7][8]

  • Data Analysis :

    • Identify non-overlapping signals unique to each isomer.

    • Carefully integrate the area of the signals for the main isomer and any other detected isomers.

    • The isomeric ratio is calculated directly from the ratio of the integrated signal areas, normalized for the number of protons each signal represents. Purity can be calculated by comparing the analyte signal integral to that of the known internal standard.

References

Benchmarking Catalyst Performance for 4-Bromo-2,6-dichloropyridine Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of halogenated heterocycles is a cornerstone of modern synthesis. This guide provides a comparative analysis of catalyst performance for cross-coupling reactions of 4-bromo-2,6-dichloropyridine, a versatile building block in medicinal chemistry. The data presented herein, compiled from various studies on this substrate and structurally similar compounds, offers insights into optimal catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. With this compound, the challenge lies in selectively coupling at the more reactive C-Br bond over the C-Cl bonds. The choice of palladium catalyst and ligand is critical for achieving high efficiency.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)81Microwave-assisted reaction on 2,4-dichloropyrimidine, analogous reactivity expected.[1]
Arylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-8018-22~60Reaction with 5-(4-bromophenyl)-4,6-dichloropyrimidine, demonstrates coupling at a C-Br bond.[2][3]
Phenylboronic acidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃MeOH801296Highly efficient catalyst for aryl chlorides, suggesting good activity for the C-Br bond of the target molecule.[4]
Arylboronic acidsPd₂(dba)₃ / JohnPhosCs₂CO₃THF/H₂O402.5HighGeneral conditions for aryl halides.[5]
Phenylboronic acidPd(OAc)₂K₂CO₃EtOH/H₂OReflux4GoodLigand-free conditions for chloropyridines.[6]

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. For this compound, bulky, electron-rich phosphine ligands are often essential to facilitate the reaction and prevent catalyst inhibition by the pyridine nitrogen.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
MorpholinePd(dba)₂ / XPhosNaOt-BuTolueneReflux694Highly effective for aryl chlorides, indicating good reactivity for the C-Br bond.[7]
Primary/Secondary AminesPd(OAc)₂ / Josiphos LigandK₃PO₄Toluene11016Good-ExcellentEffective for amination of 2,4-dichloropyridine at the 2-position.[8]
AnilinesPd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane10024HighSelective mono-amination of dihalopyridines.[8]
Various AminesPd(dba)₂ / BINAPNaOt-BuToluene110-HighA general and widely used catalyst system.[7]
Adamantane-containing aminesPd(dba)₂ / Cy-JosiPhosNaOt-BuToluene10024ModerateFor di-amination of dichloropyrazine.[9]

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling enables the synthesis of valuable alkynyl-substituted pyridines. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-GoodGeneral conditions for bromopyridines.
PhenylacetylenePd/CuFe₂O₄ MNPs (3 mol%)K₂CO₃EtOH70470Ligand-free, magnetically separable catalyst with aryl bromides.
Terminal AlkynesNS-MCM-41-Pd / CuI / PPh₃Et₃NToluene1002456Heterogeneous catalyst for aryl bromides.[10]
2-Methyl-3-butyn-2-olNS-MCM-41-Pd / CuI / PPh₃Et₃NNMP90-Good-ExcellentWith aryl iodides, lower yields with aryl bromides.[10]
Terminal Alkynes(PPh₃)₂CuBH₄DBU-12024>99Copper-catalyzed reaction with o-iodoanilines.[11]

Catalyst Performance in Heck Coupling

The Heck reaction allows for the vinylation of this compound. The choice of catalyst and reaction conditions can influence the regioselectivity and yield.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
AlkenesPd(OAc)₂K₂CO₃DMA14040Moderate-GoodIn situ generation of alkenes.[12]
Terminal OlefinsSupramolecular Palladium Catalyst--1301-Favors remote Zn...pyridine interactions with 3-bromopyridine.
AlkenesPd(OAc)₂ / TBAB----ExcellentFor intramolecular Heck reactions.[12]
AlkenesPd(TFA)₂ / DIPEADIPEANMP--ModerateReductive Heck reaction with aryl iodides.[13]

Experimental Protocols

Suzuki-Miyaura Coupling (General Procedure)

A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) are then added. Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) is added via syringe. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.[14][15] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[15]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, arylboronic acid, and base in flask B Evacuate and backfill with inert gas A->B C Add Pd catalyst and solvent B->C D Heat and stir reaction mixture C->D E Monitor progress (TLC/GC-MS) D->E F Cool, dilute with water, and extract E->F G Dry and concentrate organic phase F->G H Purify by column chromatography G->H

A generalized workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination (General Procedure)

Under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(dba)₂, 1.5 mol%), a bulky phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong base (e.g., NaOt-Bu, 2.0 equiv.). Anhydrous, deoxygenated toluene is added, and the mixture is stirred for several minutes. This compound (1.0 equiv.) and the desired amine (1.2-1.5 equiv.) are then added. The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by a suitable technique (e.g., GC, TLC, or LC-MS). After completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Catalyst Activation & Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification A Combine Pd precursor, ligand, and base in solvent B Add this compound and amine A->B C Heat to reflux B->C D Monitor reaction progress C->D E Cool and quench with water D->E F Extract, wash, and dry organic phase E->F G Purify by column chromatography F->G

A typical workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling (General Procedure)

To a dry Schlenk flask under an inert atmosphere are added this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). Anhydrous, degassed solvent such as THF or DMF is added, followed by a suitable base (e.g., triethylamine, 2.0 equiv.). The terminal alkyne (1.1-1.2 equiv.) is then added dropwise. The reaction mixture is stirred at room temperature or heated (typically 50-70 °C) until completion, as monitored by TLC. The reaction is then cooled to room temperature, and the ammonium salt is filtered off. The filtrate is subjected to an aqueous workup, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[16]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Pd catalyst, and CuI B Add solvent, base, and terminal alkyne A->B C Stir at appropriate temperature B->C D Monitor by TLC C->D E Filter ammonium salts D->E F Aqueous workup and extraction E->F G Dry, concentrate, and purify F->G

Experimental workflow for a Sonogashira coupling reaction.
Heck Coupling (General Procedure)

In a reaction vessel, this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) are combined in a polar aprotic solvent such as DMA or NMP. A phase-transfer catalyst like TBAB may be added if necessary. The mixture is degassed and then heated to a high temperature (typically 130-140 °C) for an extended period (e.g., 24-48 hours). The reaction progress is monitored by GC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[12]

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, alkene, Pd catalyst, and base B Add solvent and degas A->B C Heat to high temperature B->C D Monitor reaction progress C->D E Cool and perform aqueous workup D->E F Extract, dry, and concentrate E->F G Purify by column chromatography F->G

A generalized workflow for the Heck coupling reaction.

Signaling Pathways and Logical Relationships

The success of these cross-coupling reactions is governed by the catalytic cycle of the palladium catalyst. The generalized catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)Ln-X OxAdd->PdII Trans Transmetalation/ Migratory Insertion PdII->Trans R'-M PdII_R R-Pd(II)Ln-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

A simplified representation of a generalized palladium catalytic cycle.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-Bromo-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 4-Bromo-2,6-dichloropyridine (CAS No. 98027-80-6). Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. Based on the Globally Harmonized System (GHS), it is associated with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Quantitative Hazard Data
PropertyValueReference
CAS Number 98027-80-6--INVALID-LINK--
Molecular Formula C₅H₂BrCl₂N--INVALID-LINK--[3]
Molecular Weight 226.89 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Storage Temperature 2-8°C, under an inert atmosphere--INVALID-LINK--
Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5]Prevents skin contact, which can cause irritation.[1][2]
Body Protection Laboratory coat, long pants, and closed-toe shoes.[4] A chemical-resistant apron or coveralls may be necessary for larger quantities or when there is a risk of splashing.[4][6]Minimizes the risk of accidental skin exposure.[1]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[4][5] For large quantities or in case of insufficient ventilation, a NIOSH-approved respirator is required.[7]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2]

Operational and Disposal Plan

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

Experimental Workflow Diagram

Workflow for Handling and Disposal of this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Decontamination and Disposal receiving 1. Receiving: Inspect container for damage. Verify label. storage 2. Storage: Store at 2-8°C in a designated, well-ventilated, and locked area. receiving->storage ppe 3. Don PPE: Wear required eye, hand, and body protection. storage->ppe fume_hood 4. Work in Fume Hood: Conduct all manipulations in a certified chemical fume hood. ppe->fume_hood weighing 5. Weighing: Weigh the solid carefully to minimize dust generation. fume_hood->weighing experiment 6. Experimental Use: Add to the reaction vessel within the fume hood. weighing->experiment decontamination 7. Decontamination: Clean workspaces and equipment with an appropriate solvent. experiment->decontamination waste_segregation 8. Waste Segregation: - Solid Waste: Contaminated PPE, weigh paper. - Liquid Waste: Contaminated solvents. decontamination->waste_segregation waste_labeling 9. Waste Labeling: Label waste containers as 'Halogenated Organic Waste'. waste_segregation->waste_labeling waste_disposal 10. Final Disposal: Arrange for pickup by a licensed waste management company. waste_labeling->waste_disposal

Caption: Workflow for Handling and Disposal of this compound.

Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the label correctly identifies the contents as this compound.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5] The recommended storage temperature is 2-8°C under an inert atmosphere.

  • The storage area should be clearly marked and accessible only to authorized personnel.

2. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is available and functioning correctly.[5]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[8]

  • Designate a specific area within the fume hood for handling the compound to contain potential spills.[7]

3. Donning Personal Protective Equipment (PPE):

  • Before handling the compound, put on all required PPE as specified in the table above.

4. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize the generation and inhalation of dust.[4][5]

  • Use non-sparking tools and equipment to prevent ignition sources.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[1][2]

5. Spill Management:

  • Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation.[7] Place the collected material in a sealed and appropriately labeled container for disposal.[1][7] Clean the spill area with a suitable solvent, followed by washing with soap and water.[7]

  • Large Spills: In the event of a large spill, evacuate the area immediately.[1] Restrict access and contact the appropriate emergency response team.

Disposal Plan

1. Waste Identification and Segregation:

  • All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated PPE (gloves, lab coats), weighing paper, and any other solid materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.[4]

  • Liquid Waste: Any solvents or solutions containing this compound should be collected in a separate, sealable, and clearly labeled "Halogenated Organic Liquid Waste" container.[4]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Halogenated Organic Waste," the full chemical name "this compound," and any relevant hazard symbols.[4]

3. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[9]

  • Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[9]

  • Contaminated packaging can be triple-rinsed and offered for recycling or punctured to render it unusable before disposal in a sanitary landfill.[1]

First Aid Measures

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,6-dichloropyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-dichloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.